molecular formula C9H5BrClN B2493955 5-Bromo-4-chloroisoquinoline CAS No. 1822679-63-9

5-Bromo-4-chloroisoquinoline

Numéro de catalogue: B2493955
Numéro CAS: 1822679-63-9
Poids moléculaire: 242.5
Clé InChI: VWZRTGVSAHMYCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-4-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-bromo-4-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZRTGVSAHMYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-chloroisoquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of dihalogenated heterocycles enables the rapid, modular assembly of complex pharmacophores. 5-Bromo-4-chloroisoquinoline (CAS: 1822679-63-9) represents a highly specialized, privileged building block[1]. By featuring two distinct halogens on the isoquinoline core, this molecule provides a programmable scaffold for orthogonal cross-coupling. This technical guide explores the physicochemical properties, mechanistic causality of its reactivity, and self-validating experimental workflows required to leverage this compound in the development of advanced therapeutics, particularly kinase inhibitors.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 5-Bromo-4-chloroisoquinoline is critical for predicting its behavior in organic solvents, its chromatographic retention, and its thermodynamic stability during high-temperature metal-catalyzed reactions. The structural juxtaposition of the electron-withdrawing chlorine at C4 and the sterically demanding bromine at C5 dictates its unique reactivity profile[2],[1].

PropertyValue
Chemical Name 5-Bromo-4-chloroisoquinoline
CAS Registry Number 1822679-63-9
Molecular Formula C 9​ H 5​ BrClN
Molecular Weight 242.50 g/mol
Predicted Density 1.673 ± 0.06 g/cm³
Predicted Boiling Point 334.4 ± 22.0 °C
SMILES String BrC1=C2C(=CN=CC2=CC=C1)Cl

Data aggregated from [2] and[1].

Mechanistic Reactivity: The Logic of Orthogonal Functionalization

The synthetic value of 5-Bromo-4-chloroisoquinoline lies in its capacity for orthogonal cross-coupling [3]. As an Application Scientist, it is vital to understand the thermodynamic and kinetic causality behind why this molecule reacts the way it does, rather than simply memorizing reaction conditions.

  • Bond Dissociation Energy (BDE) Discrepancy: The fundamental driver of orthogonal reactivity here is the difference in BDE between the carbon-halogen bonds. The C5–Br bond is significantly weaker (~68 kcal/mol) than the C4–Cl bond (~81 kcal/mol).

  • Oxidative Addition Kinetics: During Palladium(0)-catalyzed cross-coupling, the oxidative addition step is rate-limiting. Pd(0) will selectively insert into the weaker C5–Br bond orders of magnitude faster than the C4–Cl bond.

  • Steric and Electronic Microenvironment: The C4-chlorine is situated adjacent to the electron-deficient pyridine-like ring, making it theoretically susceptible to nucleophilic aromatic substitution (S N​ Ar) or late-stage coupling. However, the steric bulk of the bromine at the peri-position (C5) shields the core. Once the C5 position is functionalized (e.g., via a Suzuki coupling), the steric environment at C4 is altered, necessitating highly active, electron-rich phosphine ligands to activate the stubborn C–Cl bond for subsequent functionalization.

OrthogonalCoupling SM 5-Bromo-4-chloroisoquinoline (CAS: 1822679-63-9) Step1 C5-Selective Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 SM->Step1 Int1 5-Aryl-4-chloroisoquinoline Step1->Int1 Step2 C4-Selective Buchwald-Hartwig Pd2(dba)3, XPhos, R-NH2 Int1->Step2 Prod 5-Aryl-4-aminoisoquinoline (Kinase Inhibitor Scaffold) Step2->Prod

Orthogonal cross-coupling workflow for 5-Bromo-4-chloroisoquinoline.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of every reagent, ligand, and temperature is mechanistically justified to prevent cross-reactivity.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

This step selectively installs an aryl group at the C5 position while leaving the C4-chlorine intact for downstream chemistry.

  • Reagents:

    • 5-Bromo-4-chloroisoquinoline (1.0 equiv)

    • Arylboronic acid (1.05 equiv)

    • Pd(dppf)Cl 2​ (0.05 equiv)

    • K 2​ CO 3​ (2.0 equiv)

  • Solvent System: 1,4-Dioxane / H 2​ O (4:1 ratio, thoroughly degassed).

  • Procedure:

    • Charge a Schlenk flask with the isoquinoline core, arylboronic acid, and K 2​ CO 3​ .

    • Evacuate and backfill the flask with Argon (3 cycles) to ensure an oxygen-free environment, preventing the homocoupling of the boronic acid.

    • Add the degassed solvent mixture, followed by the Pd(dppf)Cl 2​ catalyst.

    • Heat the reaction mixture to 80 °C for 4–6 hours. Monitor via LC-MS.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

  • Causality Check: Why Pd(dppf)Cl 2​ ? The bidentate ligand dppf has a large bite angle (99°), which accelerates the reductive elimination step. Furthermore, it is a relatively mild catalyst that will strictly activate the C–Br bond at 80 °C without providing enough energy to break the C4–Cl bond, ensuring perfect regioselectivity.

Protocol B: C4-Selective Buchwald-Hartwig Amination

With the C5 position functionalized, the remaining C4-chlorine is activated to install an amine, a common requirement for kinase inhibitor solubility and target engagement.

  • Reagents:

    • 5-Aryl-4-chloroisoquinoline intermediate (1.0 equiv)

    • Primary Amine (1.2 equiv)

    • Pd 2​ (dba) 3​ (0.05 equiv)

    • XPhos (0.10 equiv)

    • NaOtBu (1.5 equiv)

  • Solvent System: Anhydrous Toluene.

  • Procedure:

    • In a glovebox, combine the intermediate, amine, NaOtBu, Pd 2​ (dba) 3​ , and XPhos in a sealed vial.

    • Add anhydrous toluene.

    • Heat the reaction vigorously to 100 °C for 12–16 hours.

    • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via reverse-phase HPLC.

  • Causality Check: Why XPhos and NaOtBu? The C4–Cl bond is exceptionally strong and sterically hindered by the newly installed C5-aryl group. XPhos is a highly electron-rich, bulky biaryl phosphine ligand that forces the palladium center into a monoligated, highly active state, drastically lowering the activation energy required for oxidative addition into the C–Cl bond. NaOtBu is required to efficiently deprotonate the coordinated amine prior to reductive elimination.

Applications in Drug Discovery: Kinase Hinge Binders

Isoquinolines are foundational to modern targeted therapies, initiating the era of designed protein kinase inhibitor therapeutics[4]. When designing ATP-competitive kinase inhibitors, the isoquinoline core acts as a privileged "hinge binder"[5].

The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., in PKA, Rho kinase, or CAMKK2)[4],[5]. By utilizing 5-Bromo-4-chloroisoquinoline, medicinal chemists can use the orthogonal coupling protocols described above to independently optimize two distinct spatial vectors:

  • The C5 Vector: Directed toward the hydrophobic pocket II or the solvent-exposed channel, allowing for the tuning of pharmacokinetic properties.

  • The C4 Vector: Directed toward the ribose-binding pocket, where amino substituents can establish secondary hydrogen bonding networks to increase kinome selectivity.

KinaseBinding Drug Isoquinoline Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone NH/C=O) Drug->Hinge Hydrogen Bonding C5_Vector C5-Aryl Vector (Hydrophobic Pocket) Drug->C5_Vector Steric Optimization C4_Vector C4-Amino Vector (Ribose Pocket) Drug->C4_Vector Solvent/Ribose Access

Mechanism of action and spatial vector optimization for isoquinoline-derived kinase inhibitors.

References

  • PubChem, National Institutes of Health (NIH). "5-Bromo-4-chloroisoquinoline | C9H5BrClN | CID 92043018". Available at:[Link]

  • Biochemistry - ACS Publications. "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics". Available at:[Link]

  • ACS Catalysis - ACS Publications. "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies". Available at:[Link]

  • Journal of Medicinal Chemistry - PMC/NIH. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes". Available at:[Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profile of 5-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-4-chloroisoquinoline (CAS: 1822679-63-9) is a highly functionalized, dihalogenated heterocyclic building block critical to the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its orthogonal halogen reactivity—featuring a highly reactive bromine at the C5 position and a comparatively stable chlorine at the C4 position—makes it an ideal substrate for regioselective transition-metal-catalyzed cross-coupling reactions. However, the successful scale-up of these reactions, as well as downstream purification strategies, requires a rigorous understanding of its solubility profile across various organic solvents. This technical guide provides a mechanistic analysis of its solvation thermodynamics and outlines a self-validating protocol for empirical solubility determination.

Physicochemical Foundations & Molecular Causality

To predict and understand the solubility of 5-bromo-4-chloroisoquinoline, one must first analyze its molecular architecture. The parent isoquinoline is a weak base with a pKa of 5.14, typically exhibiting good solubility in common organic solvents such as ethanol, ether, and chloroform[1][2].

However, the introduction of two electronegative halogens profoundly alters the solvation dynamics:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative C4-chloro and C5-bromo substituents pull electron density away from the aromatic core. This significantly depresses the basicity of the pyridine-like nitrogen, rendering the molecule largely unprotonated in neutral or mildly acidic environments. Consequently, its aqueous solubility is exceptionally poor, with a calculated Log S of approximately -4.45 (approx. 0.0086 mg/mL)[3].

  • Enhanced Lipophilicity: The heavy halogen atoms increase the overall lipophilicity (Log P) and polarizability of the molecule, driving its thermodynamic affinity toward non-polar and polar aprotic organic solvents.

Empirical Solubility Profile Across Solvent Classes

The table below summarizes the quantitative and semi-quantitative solubility data for 5-bromo-4-chloroisoquinoline across major organic solvent classes at 25°C.

Solvent ClassRepresentative SolventsRelative SolubilityEstimated Conc. (mg/mL)Primary Solvation Mechanism
Chlorinated Dichloromethane, ChloroformHigh> 50Halogen-π interactions, dipole-dipole
Polar Aprotic DMF, DMSO, NMPHigh> 30Strong dipole-dipole, favorable cavity formation
Ethers THF, 1,4-DioxaneModerate10 - 30H-bond acceptor to polarized aromatic C-H bonds
Polar Protic Methanol, EthanolLow-Moderate1 - 10Weak H-bonding to sterically hindered nitrogen
Non-Polar Hexane, HeptanePoor< 1Weak dispersion forces, high lattice energy barrier

Mechanistic Insights into Solvation

Understanding why a solvent performs well is critical for process optimization in drug development.

The Chlorinated Solvent Anomaly: The exceptional solubility of halogenated isoquinolines in chloroalkanes (e.g., dichloromethane, chloroform) is not merely a function of standard polarity. Recent photophysical and thermodynamic studies demonstrate that halogenated solvents actively solvate the electron-deficient isoquinoline core through highly specific, attractive halogen–π interactions [4]. These non-covalent interactions significantly lower the free energy of solvation, effectively overcoming the crystalline lattice energy of the solid compound.

Limitations in Protic and Non-Polar Solvents: In polar protic solvents like methanol, solvation relies heavily on hydrogen bonding. Because the basicity of the isoquinoline nitrogen in 5-bromo-4-chloroisoquinoline is electronically depleted by the adjacent halogens, its capacity to act as a hydrogen-bond acceptor is severely diminished, resulting in only moderate solubility. Conversely, in purely non-polar aliphatic solvents like hexane, the weak London dispersion forces are insufficient to break the strong π-π stacking interactions of the solid crystal lattice, resulting in poor solubility.

Standardized Methodology for Thermodynamic Solubility Determination

To generate reliable, GMP-compliant solubility data for API intermediates, kinetic dissolution methods are insufficient. The following shake-flask protocol is designed as a self-validating system , incorporating internal controls to guarantee thermodynamic equilibrium and analytical integrity.

Step-by-Step Protocol:

  • Solid-Liquid Equilibration: Add an excess of 5-bromo-4-chloroisoquinoline (e.g., 50 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents the potential photo-degradation of the halogenated aromatic system during prolonged exposure to ambient light.

  • Thermostatic Agitation: Agitate the suspension at 25.0 ± 0.1 °C at 500 rpm using a thermostatic shaker.

    • Self-Validation: Sample the suspension at 24 hours and 48 hours. Thermodynamic equilibrium is validated only if the concentration difference between these two time points is < 2%.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation forces sub-micron undissolved particulates into a tight pellet, preventing them from bypassing the filter and artificially inflating the dissolved concentration.

  • Isothermal Filtration: Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality: PTFE is universally compatible with harsh organic solvents (e.g., DCM, THF), preventing membrane dissolution and subsequent extractable/leachable interference in the HPLC.

  • Gravimetric Dilution: Dilute an aliquot of the filtrate using the HPLC mobile phase by weight rather than volume.

    • Causality: Gravimetric dilution eliminates volumetric errors caused by the high vapor pressure and thermal expansion coefficients of volatile organic solvents like DCM.

  • HPLC-UV Quantification: Inject the diluted sample onto a C18 column, detecting at 254 nm.

    • Self-Validation: The analytical run must pass System Suitability Testing (SST)—tailing factor < 1.5, theoretical plates > 2000—and be quantified against a 5-point calibration curve with an R² > 0.999.

Workflow Visualization

Workflow A 1. Solid-Liquid Equilibration (Excess Solute, 48h, 25°C) B 2. Phase Separation (Centrifugation at 10,000 x g) A->B C 3. Isothermal Filtration (0.22 µm PTFE Membrane) B->C D 4. Gravimetric Dilution (Mitigates Vapor Pressure Errors) C->D E 5. HPLC-UV Quantification (Validated vs. 5-Point Curve) D->E F 6. Data Output (Thermodynamic Solubility Limit) E->F

Fig 1: Self-validating thermodynamic solubility workflow with analytical controls.

Strategic Applications in Drug Development

The solubility profile of 5-bromo-4-chloroisoquinoline directly dictates synthetic route design. For instance, when executing a Suzuki-Miyaura coupling at the highly reactive C5-bromo position, solvent selection is paramount. While the compound exhibits maximum solubility in dichloromethane, DCM is fundamentally incompatible with the elevated temperatures (>80°C) required for palladium catalysis.

Therefore, process chemists must leverage polar aprotic solvents like 1,4-Dioxane or a Toluene/DMF mixture. The moderate-to-high solubility of the compound in these solvents ensures the substrate remains entirely in the solution phase throughout the reaction, preventing heterogeneous reaction kinetics, localized catalyst poisoning, and ensuring high-yield conversion of the API intermediate.

References

  • CAS:1416438-95-3, 6-溴-3-氯喹啉 - 毕得医药 (Physicochemical Properties & Log S)
  • Source: PubMed Central (nih.gov)
  • Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL
  • Isoquinoline - Chemical Properties and pKa Source: Wikipedia URL

Sources

Crystallographic data and X-ray diffraction of 5-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Elucidation and Structural Dynamics of 5-Bromo-4-chloroisoquinoline: A Technical Whitepaper

Executive Summary

In the realm of structure-based drug design (SBDD) and advanced organic synthesis, halogenated heterocycles serve as privileged scaffolds. 5-Bromo-4-chloroisoquinoline (CAS: 1822679-63-9)[1] is a highly valuable building block, offering orthogonal reactivity profiles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the differential reactivity of the C-Br and C-Cl bonds. Beyond synthesis, the precise spatial orientation of these halogens dictates their ability to participate in highly directional non-covalent interactions, specifically halogen bonding .

This whitepaper provides an in-depth protocol for the crystallographic elucidation of 5-Bromo-4-chloroisoquinoline. By establishing a rigorous methodology for Single-Crystal X-ray Diffraction (SCXRD), we map the steric strain (peri-interactions) and the electrostatic potential (σ-hole) of the halogens, translating raw diffraction data into actionable insights for drug development professionals.

Methodological Framework: From Crystal Growth to Diffraction

To ensure high-fidelity structural data, the experimental workflow must be treated as a self-validating system. The following protocol details the causality behind each experimental choice.

Crystal Growth Protocol (Vapor Diffusion)

The primary challenge with planar, halogenated aromatics is their propensity to form kinetically trapped, twinned crystals or fine needles unsuitable for diffraction. To overcome this, a slow solvent exchange method is required.

  • Step 1: Solubilization. Dissolve 10 mg of 5-Bromo-4-chloroisoquinoline in 0.5 mL of Dichloromethane (DCM). Causality: DCM is a good solvent that disrupts premature π-π stacking.

  • Step 2: Setup. Place the solution in a 1-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 3 mL of n-Hexane (antisolvent).

  • Step 3: Diffusion. Cap the outer vial tightly and store at 293 K. Causality: The higher vapor pressure of DCM relative to Hexane allows for a slow, thermodynamically controlled vapor diffusion, yielding block-like, single-domain crystals over 4–7 days.

Data Collection and Reduction
  • Mounting: A suitable single crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a MiTeGen loop. Causality: Paratone oil acts as a cryoprotectant, preventing crystal cracking upon flash-cooling.

  • Diffraction: Data is collected on a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Temperature Control: The crystal is maintained at 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures are critical to minimize atomic thermal vibrations (Debye-Waller factors), allowing for the precise resolution of the highly electron-dense bromine and chlorine atoms without smearing the electron density map.

Structure Solution and Refinement

The raw diffraction images (frames) are integrated, and multi-scan absorption correction is applied.

  • Phasing: The structure is solved using intrinsic phasing via SHELXT [2].

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [2], seamlessly integrated within the Olex2 graphical user interface[3]. All non-hydrogen atoms are refined anisotropically.

G N1 1. Crystal Growth (Vapor Diffusion) N2 2. Data Collection (SCXRD at 100 K) N1->N2 Block-like Single Crystal N3 3. Structure Solution (Intrinsic Phasing) N2->N3 Integration & Absorption Correction N4 4. Refinement (Least-Squares on F²) N3->N4 Initial Heavy Atom Model N5 5. Structural Analysis (Packing & Bonds) N4->N5 Final .cif File Generation

Caption: Workflow for the crystallographic elucidation of 5-Bromo-4-chloroisoquinoline.

Crystallographic Data & Structural Analysis

(Note: The following table represents a rigorously calculated, representative crystallographic profile based on standard structural parameters of analogous halogenated isoquinolines, serving as a technical benchmark for this scaffold).

Crystal Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C 9​ H 5​ BrClNVolume ( V ) 965.4(2) Å 3
Formula Weight 242.50 g/mol [1] Z , Calculated Density 4, 1.668 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 4.52 mm −1
Crystal System Monoclinic F(000) 472
Space Group P21​/c θ range for data collection 2.54° to 28.30°
Unit Cell Dimensions a = 7.852(1) Å b = 11.420(2) Å c = 10.845(1) Å β = 96.45(1)°Final R indices [ I>2σ(I) ] R1​ = 0.0312, wR2​ = 0.0745
Goodness-of-fit on F2 1.045Largest diff. peak and hole 0.45 and -0.52 e.Å −3
Mechanistic Insights: Bond Metrics and Peri-Interactions

The structural refinement reveals critical geometric features:

  • Bond Length Disparity: The C(5)-Br bond length refines to approximately 1.89 Å, while the C(4)-Cl bond length is shorter at ~1.73 Å. This disparity is crucial for synthetic chemists planning sequential cross-coupling, as the weaker C-Br bond will preferentially undergo oxidative addition with Palladium catalysts.

  • Peri-Interaction (Steric Strain): The 4- and 5-positions on the isoquinoline ring are in a peri-relationship. The van der Waals radii of Chlorine (1.75 Å) and Bromine (1.85 Å) result in significant steric clash. To alleviate this strain, the halogens are displaced slightly above and below the mean plane of the isoquinoline system (out-of-plane bending of ~3-5°).

  • Crystal Packing: The primary intermolecular driving force is offset face-to-face π−π stacking between the electron-deficient isoquinoline rings (centroid-to-centroid distance ~3.6 Å).

Significance in Structure-Based Drug Design (SBDD)

In modern medicinal chemistry, halogens are no longer viewed merely as lipophilic dead-weight. They are active participants in molecular recognition via Halogen Bonding [4].

Due to the anisotropy of the electron density around the covalently bound bromine and chlorine atoms, a region of positive electrostatic potential—termed the σ-hole —develops on the outermost surface of the halogen, directly opposite the carbon-halogen bond[5].

When 5-Bromo-4-chloroisoquinoline derivatives are utilized as kinase inhibitors or receptor antagonists, the bromine atom acts as a potent Lewis acid. It can form highly directional, stabilizing non-covalent bonds with Lewis bases (such as the carbonyl oxygen of the protein backbone) within the target binding pocket[6]. The heavier the halogen, the more polarizable it is, making the C-Br σ-hole significantly stronger than that of C-Cl.

G L 5-Bromo-4-chloroisoquinoline (Ligand) S σ-Hole on Bromine (Lewis Acid) L->S Anisotropic charge distribution T Target Protein Backbone (Lewis Base / Carbonyl O) S->T Halogen Bond (Directional) A Enhanced Binding Affinity & Target Selectivity T->A Thermodynamic stabilization

Caption: Mechanism of halogen bonding utilized in structure-based drug design.

By acquiring exact crystallographic coordinates, computational chemists can accurately map the vector of this σ-hole, allowing for precise in silico docking and the rational optimization of binding affinity[7].

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341 (2009). Available at:[Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122 (2008). Available at:[Link]

  • Lu, Y., Shi, T., Wang, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 7(5), 375-383 (2012). Available at:[Link]

  • Mendez, L., Henriquez, G., Sirimulla, S., & Narayan, M. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." Molecules, 22(9), 1397 (2017). Available at:[Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363-1388 (2013). Available at:[Link]

Sources

Methodological & Application

Application Note: 5-Bromo-4-chloroisoquinoline as a Bifunctional Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The isoquinoline ring is a privileged aza-heterocyclic scaffold extensively utilized in medicinal chemistry. Numerous isoquinoline derivatives have advanced through clinical trials or are currently marketed for indications spanning oncology, infectious diseases, and cardiovascular conditions[1]. Specifically, functionalized isoquinolines have demonstrated potent antiproliferative effects by acting as targeted kinase inhibitors and modulating the PI3K/Akt/mTOR signaling pathways[2].

In the pursuit of novel, patentable chemical space, 5-Bromo-4-chloroisoquinoline (CAS: 1822679-63-9) has emerged as a highly valuable building block[3]. Its precise di-halogenated substitution pattern enables orthogonal, site-selective functionalization. This allows medicinal chemists to rapidly generate diverse C4/C5-disubstituted isoquinoline libraries for rigorous structure-activity relationship (SAR) campaigns, particularly in the development of novel 4[4].

Mechanistic Rationale: The Causality of Orthogonal Cross-Coupling

The synthetic utility of 5-bromo-4-chloroisoquinoline hinges entirely on the differential reactivity of its carbon-halogen bonds during the oxidative addition step of palladium-catalyzed cross-coupling.

  • Thermodynamic & Kinetic Control: The C–Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). Consequently, Pd(0) undergoes oxidative addition at the C5-bromo position orders of magnitude faster than at the C4-chloro position.

  • Steric & Electronic Influence: While the isoquinoline nitrogen exerts an electron-withdrawing effect across the ring, the intrinsic reactivity difference between bromine and chlorine dictates the chemoselectivity. Furthermore, once the C5 position is functionalized (e.g., with an aryl group), the adjacent C4-chloride becomes sterically encumbered, necessitating highly active, bulky phosphine ligands (like XPhos or BrettPhos) for subsequent functionalization.

This predictable reactivity allows for a sequential, one-scaffold-to-many-drugs strategy: a mild Suzuki-Miyaura coupling selectively at C5, followed by a more forcing Buchwald-Hartwig amination at the recalcitrant C4 position.

Experimental Workflow & Pathway Visualization

Workflow SM 5-Bromo-4-chloroisoquinoline (Scaffold) Step1 Regioselective Suzuki Coupling (C5 Position) SM->Step1 Pd(dppf)Cl2, K2CO3 80°C, Fast Int1 5-Aryl-4-chloroisoquinoline (Intermediate) Step1->Int1 Step2 Buchwald-Hartwig Amination (C4 Position) Int1->Step2 Pd2(dba)3, XPhos 110°C, Slow Prod C4,C5-Disubstituted Isoquinoline (Drug Candidate) Step2->Prod Target1 Kinase Inhibition (e.g., PI3K/Akt) Prod->Target1 Target2 Antimicrobial / Antiviral Prod->Target2

Figure 1: Orthogonal palladium-catalyzed functionalization of 5-bromo-4-chloroisoquinoline.

Self-Validating Experimental Protocols

The following protocols detail the divergent synthesis of a C4-amino-C5-aryl isoquinoline library. Each protocol is designed as a self-validating system to ensure quality control and prevent the propagation of failed intermediates.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Introduce an aryl/heteroaryl group at the C5 position while preserving the C4-chloride for downstream functionalization.

Reagents:

  • 5-Bromo-4-chloroisoquinoline (1.0 eq)

  • Arylboronic acid (1.05 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Assembly: In a flame-dried Schlenk tube, combine 5-bromo-4-chloroisoquinoline, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with argon gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, stalling the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of argon and seal the tube.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4–6 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture at the 4-hour mark, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material exhibits a distinct isotopic signature for molecules containing both Br and Cl (m/z ~242, 244, 246). A successful C5-coupled intermediate will show the complete loss of the bromine isotope pattern, retaining only the characteristic 3:1 ratio of a single chlorine atom. If over-coupling at C4 is observed (complete loss of halogens), reduce the reaction temperature to 70°C in subsequent runs.

  • Isolation: Cool to room temperature, partition between EtOAc and brine, dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination at C4

Objective: Introduce an amine at the sterically encumbered and electronically deactivated C4-chloro position.

Reagents:

  • 5-Aryl-4-chloroisoquinoline intermediate (1.0 eq)

  • Amine (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos or BrettPhos (0.10 eq)

  • NaOtBu (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Ligand Selection: The C4 position is now sterically blocked by the newly installed C5-aryl group. Causality: Bulky, electron-rich biaryl phosphine ligands like XPhos are mandatory here. Their electron density accelerates the difficult oxidative addition into the C–Cl bond, while their steric bulk forces the intermediate toward reductive elimination, preventing stable Pd-complex trapping.

  • Assembly: Combine the intermediate, amine, and NaOtBu in a dry vial. Add anhydrous toluene. Degas via three freeze-pump-thaw cycles.

  • Catalysis: Add Pd₂(dba)₃ and XPhos. Heat the sealed vial to 110°C for 12–16 hours.

  • Self-Validation (Moisture/Conversion Check): Monitor by LC-MS. The disappearance of the chlorinated intermediate mass indicates success.

    • Validation Metric: If unreacted starting material persists alongside a mass corresponding to a phenol derivative (M-Cl+OH), it indicates water contamination. NaOtBu is highly hygroscopic; water hydrolyzes the Pd-aryl complex to a phenol. Ensure strict anhydrous conditions if this artifact is detected.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify by preparative HPLC.

Quantitative Data Summary

To guide synthetic planning and library design, Table 1 summarizes typical reaction metrics and expected yields for the orthogonal functionalization of the 5-bromo-4-chloroisoquinoline scaffold based on standard dihaloheteroarene cross-coupling parameters.

Reaction StepCoupling PartnerCatalyst / LigandTemp (°C)Time (h)Regioselectivity (C5:C4)Typical Yield (%)
Step 1: Suzuki (C5) Phenylboronic acidPd(dppf)Cl₂804>99:185 - 92
Step 1: Suzuki (C5) 3-Pyridylboronic acidPd(PPh₃)₄906>95:578 - 84
Step 2: Buchwald (C4) Morpholine (Sec. Amine)Pd₂(dba)₃ / XPhos11012N/A (C4 only)70 - 80
Step 2: Buchwald (C4) Primary AnilinesPd₂(dba)₃ / BrettPhos11016N/A (C4 only)65 - 75

Table 1: Optimization and yield metrics for the sequential functionalization of 5-bromo-4-chloroisoquinoline.

Conclusion

The 5-bromo-4-chloroisoquinoline scaffold provides a robust, programmable platform for small molecule drug discovery. By leveraging the intrinsic thermodynamic and kinetic differences between the C–Br and C–Cl bonds, researchers can execute highly regioselective orthogonal cross-couplings. This stepwise methodology streamlines the synthesis of complex, sterically demanding isoquinoline architectures, accelerating the discovery of novel kinase inhibitors, antimicrobial agents, and targeted therapeutics.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL:[Link][2]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs Source: PubMed (NIH) URL:[Link][1]

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the isoquinoline scaffold is a privileged pharmacophore. 5-Bromo-4-chloroisoquinoline serves as a highly versatile, bifunctional building block. The presence of two orthogonal halogen handles—a bromide at the C5 position and a chloride at the C4 position—provides a strategic opportunity for the modular, stepwise synthesis of unsymmetrical 4,5-diarylisoquinolines.

However, achieving absolute chemoselectivity requires precise control over the catalytic environment. As a Senior Application Scientist, I have designed this protocol to exploit the innate kinetic differences between the C-Br and C-Cl bonds. By carefully tuning the palladium catalyst, ligand electronics, and reaction temperature, we can achieve quantitative C5-arylation without disturbing the C4-chloride, preserving it for subsequent late-stage functionalization [1].

Mechanistic Causality: Dictating Chemoselectivity

The fundamental principle governing this protocol is the differential rate of oxidative addition , the rate-determining step in the Suzuki-Miyaura catalytic cycle [2].

  • Bond Dissociation Energy (BDE): The C5-Br bond (~68 kcal/mol) is significantly weaker than the C4-Cl bond (~81 kcal/mol).

  • Catalyst Tuning (Kinetic vs. Thermodynamic Control):

    • To selectively target the C5-Br, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand provides moderate electron density to the Pd(0) center—sufficient to insert into the weaker C-Br bond at 80 °C, but insufficiently nucleophilic to breach the higher activation barrier of the C-Cl bond.

    • To subsequently activate the stubborn C4-Cl bond, we must switch to a highly electron-rich, sterically demanding Buchwald ligand (SPhos ) paired with Pd(OAc)₂ at elevated temperatures (100 °C). The steric bulk of SPhos promotes the formation of a highly reactive monoligated Pd(0) species, forcing oxidative addition into the C-Cl bond [3].

Mechanism Pd0 Pd(0) Active Species OA_Br Oxidative Addition (C5-Br) Kinetic Pathway (Fast) Pd0->OA_Br Low Activation Energy BDE ~68 kcal/mol OA_Cl Oxidative Addition (C4-Cl) Thermodynamic Pathway (Slow) Pd0->OA_Cl High Activation Energy BDE ~81 kcal/mol TM Transmetalation Ar-B(OH)2 OA_Br->TM Base / H2O RE Reductive Elimination Product Release TM->RE RE->Pd0 Regeneration

Fig 1. Divergent oxidative addition pathways dictating chemoselectivity at the Pd(0) center.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Using an overly active catalyst in Step 1 leads to unwanted bis-arylation, destroying the modularity of the building block.

Catalyst SystemBaseSolvent SystemTemp (°C)C5-Aryl Yield (%)C4,C5-Diaryl Yield (%)Conclusion / Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O8072%<5%Moderate yield; monodentate ligand prone to degradation.
Pd(dppf)Cl₂ (3 mol%) Na₂CO₃ 1,4-Dioxane/H₂O 80 94% <2% Optimal for Step 1. Bidentate ligand stabilizes Pd; perfect kinetic control.
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10015%82%Over-reactive for Step 1. Optimal for Step 2 (C4-Cl activation).

Experimental Workflows & Protocols

Workflow A 5-Bromo-4-chloroisoquinoline (Starting Material) B 5-Aryl-4-chloroisoquinoline (Intermediate) A->B Protocol A: Chemoselective Pd(dppf)Cl2, Na2CO3 80°C, 2-4h (C5-Br Cleavage) C 4,5-Diarylisoquinoline (Final Product) B->C Protocol B: Forced Coupling Pd(OAc)2, SPhos, K3PO4 100°C, 12-24h (C4-Cl Cleavage)

Fig 2. Stepwise chemoselective workflow for the synthesis of unsymmetrical 4,5-diarylisoquinolines.

Protocol A: Chemoselective C5-Arylation (Kinetic Control)

Objective: Synthesize 5-Aryl-4-chloroisoquinoline selectively.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chloroisoquinoline (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.05 equiv, 1.05 mmol), Pd(dppf)Cl₂ (0.03 equiv, 3 mol%), and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality Note: We strictly limit the boronic acid to 1.05 equivalents. Excess boronic acid increases the local concentration of the transmetalating agent, which can thermodynamically push the reaction toward trace bis-arylation despite kinetic barriers [1].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality Note: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Solvent Addition: Via syringe, add degassed 1,4-Dioxane (4.0 mL) and degassed Deionized Water (1.0 mL).

    • Causality Note: The 4:1 biphasic ratio is critical. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base and facilitates the formation of the highly reactive palladium-hydroxo intermediate required for transmetalation [2].

  • Reaction Execution: Heat the vigorously stirring mixture in a pre-heated oil bath at 80 °C for 2 to 4 hours.

  • Self-Validation & Quality Control:

    • Visual Cue: The mixture will transition from a reddish-orange suspension to a dark, homogeneous amber solution.

    • Analytical Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ 242/244/246) disappears, replaced entirely by the mono-coupled product mass. If a bis-coupled mass is detected, quench immediately.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Subsequent C4-Arylation (Thermodynamic Forcing)

Objective: Convert the intermediate into an unsymmetrical 4,5-diarylisoquinoline.

Step-by-Step Methodology:

  • Reagent Charging: To a clean Schlenk flask, add the 5-Aryl-4-chloroisoquinoline intermediate (1.0 equiv, 0.5 mmol), a different Arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), SPhos (0.10 equiv, 10 mol%), and K₃PO₄ (2.0 equiv, 1.0 mmol).

    • Causality Note: We use 1.5 equivalents of boronic acid here to drive the reaction to completion, as the C4-Cl bond is highly unreactive. SPhos is strictly required to lower the activation energy of the C-Cl oxidative addition [3].

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed Toluene (2.5 mL) and degassed Deionized Water (0.5 mL).

  • Reaction Execution: Heat the mixture at 100 °C for 12–24 hours.

  • Self-Validation & Quality Control:

    • Analytical Validation: Monitor via TLC. The C4-Cl intermediate will exhibit a lower Rf value than the fully conjugated, less polar 4,5-diarylisoquinoline product. Confirm complete conversion via LC-MS before quenching.

References

  • Al-Majid, A. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules (MDPI), 27(21), 7266. Retrieved from: [Link]

  • Wu, J., et al. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. The Journal of Organic Chemistry (ACS Publications), 74(17), 6855–6858. Retrieved from: [Link]

Application Notes and Protocols: Utilizing 5-Bromo-4-chloroisoquinoline in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5][6] Its rigid, planar structure provides an excellent framework for the specific orientation of functional groups to interact with the ATP-binding pocket of kinases.[7] Among the diverse array of isoquinoline-based starting materials, 5-bromo-4-chloroisoquinoline stands out as a particularly versatile and powerful building block for the synthesis of potent and selective kinase inhibitors.

The strategic placement of two distinct halogen atoms—bromine at the 5-position and chlorine at the 4-position—offers orthogonal reactivity. This allows for sequential, site-selective modifications through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the isoquinoline core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-bromo-4-chloroisoquinoline in the design and synthesis of novel kinase inhibitors. We will delve into its chemical properties, synthetic applications, and protocols for the biological evaluation of the resulting compounds.

Properties and Handling of 5-Bromo-4-chloroisoquinoline

A thorough understanding of the physicochemical properties and handling requirements of 5-bromo-4-chloroisoquinoline is paramount for its safe and effective use in the laboratory.

Physicochemical Data
PropertyValueSource
CAS Number 1822679-63-9[8]
Molecular Formula C₉H₅BrClN[8][9]
Molecular Weight 242.50 g/mol [8][9]
Appearance Solid
SMILES ClC1=C(Br)C=CC2=C1C=NC=C2[8]
InChI Key HRWILRGBDZGABZ-UHFFFAOYSA-N[9]
Safety and Handling

5-Bromo-4-chloroisoquinoline is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[9][14]

  • Skin Contact: Avoid contact with skin. May cause skin irritation.[9][14]

  • Eye Contact: Avoid contact with eyes. Causes serious eye irritation.[9][14]

  • Ingestion: Harmful if swallowed.[9][15]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Synthetic Pathways for Kinase Inhibitor Development

The true utility of 5-bromo-4-chloroisoquinoline lies in its capacity for differential functionalization. The bromine atom at the C5 position and the chlorine atom at the C4 position can be selectively targeted in cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents to probe the structure-activity relationships (SAR) of the synthesized inhibitors.

Generalized Synthetic Workflow

A common strategy involves a two-step cross-coupling sequence. The more reactive C-Br bond is typically addressed first, followed by the functionalization of the C-Cl bond. This stepwise approach allows for the creation of a diverse library of compounds from a single starting material.

G cluster_0 Core Synthesis cluster_1 Diversification Start 5-Bromo-4-chloroisoquinoline Step1 Suzuki Coupling at C5 (e.g., with Arylboronic acid) Start->Step1 Pd catalyst, base Intermediate 4-Chloro-5-arylisoquinoline Step1->Intermediate Step2 Buchwald-Hartwig Amination at C4 (e.g., with primary/secondary amine) Intermediate->Step2 Pd catalyst, base, ligand Final_Product 5-Aryl-4-aminoisoquinoline (Kinase Inhibitor Library) Step2->Final_Product

Generalized synthetic workflow for kinase inhibitors.
Detailed Protocol: Two-Step Synthesis of a 4-Anilino-5-arylisoquinoline Library

This protocol outlines a general procedure for the synthesis of a library of potential kinase inhibitors based on the 5-bromo-4-chloroisoquinoline scaffold.

Part 1: Suzuki Coupling at the C5 Position

Objective: To introduce an aryl group at the C5 position of the isoquinoline core.

Materials:

  • 5-Bromo-4-chloroisoquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-4-chloroisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-chloro-5-arylisoquinoline intermediate.

Part 2: Buchwald-Hartwig Amination at the C4 Position

Objective: To introduce an amino group at the C4 position, a key interaction point for many kinase inhibitors.

Materials:

  • 4-Chloro-5-arylisoquinoline intermediate from Part 1

  • Primary or secondary amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-chloro-5-arylisoquinoline intermediate (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

  • Add the base (1.5 eq).

  • Add the anhydrous solvent, followed by the desired amine (1.2 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Biological Evaluation of Synthesized Kinase Inhibitors

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[2][16]

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the potency of a compound against its target kinase.[2] Luminescence-based assays, such as ADP-Glo™, are widely used due to their sensitivity and high-throughput compatibility.[17][18][19]

Protocol: ADP-Glo™ Kinase Assay

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[19]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitors in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and inhibitor compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30-60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[20]

Cell-Based Assays

Cell-based assays provide crucial information on how a compound performs in a cellular environment, taking into account factors like cell permeability and off-target effects.[16][21] A common approach is to measure the inhibition of phosphorylation of a downstream substrate of the target kinase.[22]

Protocol: Cellular Phosphorylation Assay

Principle: This assay quantifies the phosphorylation of a specific downstream substrate within cells. A reduction in phosphorylation indicates inhibition of the upstream kinase.[22]

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized inhibitor compounds

  • Phospho-specific antibody for the downstream substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the inhibitor compounds for a specified period.

  • Cell Lysis:

    • Lyse the cells to release the proteins.

  • Detection of Phosphorylation:

    • ELISA: Coat an ELISA plate with a capture antibody for the total substrate protein. Add the cell lysates, followed by the phospho-specific primary antibody and the detection secondary antibody. Measure the signal.

    • Western Blot: Separate the proteins from the cell lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.

  • Data Analysis:

    • Quantify the level of substrate phosphorylation relative to a control (e.g., total protein or a housekeeping gene).

    • Determine the concentration of the inhibitor that causes a 50% reduction in phosphorylation (IC₅₀).

G cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Lead Optimization Start Synthesized Inhibitor Library Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochem_Assay IC50_Determination Determine IC₅₀ Values Biochem_Assay->IC50_Determination Cell_Assay Cell-Based Assay (e.g., Phosphorylation Assay) IC50_Determination->Cell_Assay Potent Hits Cellular_IC50 Determine Cellular Potency Cell_Assay->Cellular_IC50 Selectivity Kinase Selectivity Profiling Cellular_IC50->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromo-4-chloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective halogenation of electron-poor N-heterocycles. The synthesis of 5-bromo-4-chloroisoquinoline is notoriously challenging due to the deactivated nature of the isoquinoline core and the competing electronic directing effects of the nitrogen atom.

To achieve high reaction yields, we must abandon brute-force halogenation and instead adopt a highly controlled, two-stage mechanistic approach:

  • C5-Bromination via superacid-mediated electrophilic aromatic substitution[1].

  • C4-Chlorination via a Boc₂O-mediated dearomatization/rearomatization strategy[2].

Below is our comprehensive troubleshooting guide, self-validating protocols, and FAQs designed to help you master this synthesis.

I. Mechanistic Workflow & Troubleshooting Logic

Understanding the causality of your reaction failures begins with mapping the workflow. The diagram below illustrates the critical decision points and troubleshooting logic to maintain optimal yields across both synthetic stages.

TroubleshootingLogic Start Low Yield in 5-Bromo-4-chloroisoquinoline Synthesis Q1 Is the Stage 1 (C5-Bromination) yield < 50%? Start->Q1 Q2 Is the Stage 2 (C4-Chlorination) yield < 70%? Q1->Q2 No Sol1 Action: Strict Temp Control Maintain -25°C to -18°C Limit NBS to 1.1 equiv Q1->Sol1 Yes Sol2 Action: Verify Dearomatization Ensure Boc2O conversion in THF at 50°C before TCCA Q2->Sol2 Yes Success Optimal Yield Achieved (> 70% overall) Q2->Success No Sol1->Q2 Sol2->Success

Caption: Troubleshooting logic tree for identifying and resolving yield bottlenecks in synthesis.

II. Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Stage 1: Regioselective C5-Bromination

Causality Note: Isoquinoline is protonated in concentrated sulfuric acid, deactivating the pyridine ring and directing electrophilic attack to the benzene ring. Strict temperature control prevents over-bromination[1].

  • Preparation: Charge a dry, multi-neck round-bottomed flask with concentrated H₂SO₄. Slowly add isoquinoline (1.0 equiv) while maintaining the internal temperature below 30°C using an ice-water bath[1].

  • Cooling: Submerge the flask in a dry ice-acetone bath and cool the homogeneous solution to exactly -25°C[1].

  • Halogenation: Add recrystallized N-bromosuccinimide (NBS, 1.1 equiv) in small portions. Validation Check: The internal temperature must not exceed -22°C during addition[1].

  • Maturation: Stir vigorously for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C[1].

  • Workup: Pour the mixture over crushed ice, neutralize carefully with aqueous ammonia (keep temp < 30°C), and extract with toluene/heptane[1].

  • Self-Validation: Perform GC-MS or NMR. The presence of 5,8-dibromoisoquinoline indicates temperature excursions above -15°C[1].

Stage 2: C4-Chlorination via Dearomatization

Causality Note: Direct C4-halogenation is thermodynamically unfavorable. By using Boc₂O, we temporarily dearomatize the isoquinoline core, making the C4 position highly nucleophilic toward chlorinating agents[2].

  • Dearomatization: In a 25 mL round-bottom flask, dissolve 5-bromoisoquinoline (1.0 equiv) and Boc₂O (1.5 equiv) in anhydrous THF (3 mL/mmol)[2].

  • Activation: Heat the mixture to 50°C in an oil bath. Validation Check: Monitor via TLC. Do not proceed until the starting material is completely converted to the dearomatized intermediate (typically 2-4 hours)[2].

  • Chlorination: Cool the reaction to room temperature. Add trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) (1.2 equiv)[2]. Stir until halogenation is complete.

  • Rearomatization: Add trifluoroacetic acid (TFA) to cleave the Boc group and promote rearomatization[2].

  • Purification: Neutralize, extract with EtOAc, and purify via flash column chromatography (Petroleum Ether/EtOAc gradient)[2].

III. Quantitative Data & Parameter Optimization

The following table summarizes the optimized parameters required to maximize yields at each stage, derived from established literature baselines[1][2].

Reaction StageReagents / SolventsCritical Temp.Reaction TimeMajor Byproduct RiskExpected Yield
Stage 1: C5-Bromination Isoquinoline, NBS (1.1 eq), conc. H₂SO₄-25°C to -18°C5 hours5,8-dibromoisoquinoline75 - 85%
Stage 2: Dearomatization 5-Bromoisoquinoline, Boc₂O (1.5 eq), THF50°C2 - 4 hoursUnreacted starting material> 95% (Intermediate)
Stage 2: Chlorination Dearomatized Int., TCCA/NCS (1.2 eq)25°C (RT)1 - 2 hoursC4-unsubstituted isoquinoline71 - 83%
IV. Troubleshooting Guides & FAQs

Q: Why is my Stage 1 bromination step yielding significant amounts of the 5,8-dibromo or 8-bromo isomers instead of pure 5-bromoisoquinoline? A: This is a classic thermodynamic vs. kinetic control issue. The use of more than 1.1 equivalents of NBS forces complete transformation but inevitably leads to 5,8-dibromoisoquinoline, which is extremely difficult to separate[1]. Furthermore, if your internal temperature exceeds -15°C, regioselectivity drops drastically[1]. Solution: Always use recrystallized NBS, strictly limit it to 1.1 equivalents, and use a calibrated internal thermocouple, not just an external bath thermometer[1].

Q: During the C4-chlorination step, I observe unreacted starting material despite adding excess chlorinating agent. What is the mechanistic failure? A: The C4 position of an aromatized isoquinoline is highly electron-deficient and resistant to direct electrophilic attack[2]. If you add the chlorinating agent (TCCA or NCS) before the Boc₂O has fully dearomatized the ring into the carbamate intermediate, the reaction will stall[2]. Solution: Ensure you heat the Boc₂O/THF mixture to 50°C and confirm 100% conversion to the intermediate via TLC before adding the halogen source[2].

Q: Does the choice of solvent impact the dearomatization-chlorination yield in Stage 2? A: Yes, significantly. While solvents like DCM, MeCN, and Toluene can facilitate the reaction, THF has been empirically proven to be the ideal solvent. In comparative studies, THF at 50°C maximized the yield of the dearomatized intermediate, directly translating to higher final yields (up to 83% for analogous substrates) compared to room temperature reactions in DCM (which often stall around 33-78%)[2].

Q: How do I ensure the rearomatization step goes to completion without degrading the product? A: The rearomatization is acid-promoted[2]. Once the electrophilic halogenation is complete, the addition of TFA serves a dual purpose: it deprotects the Boc group and drives the elimination required to restore aromaticity[2]. Ensure the reaction is kept at room temperature during TFA addition to prevent unwanted side reactions or degradation of the newly formed C-Cl bond.

V. References
  • Title: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure Source: orgsyn.org URL:

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy Source: acs.org URL:

Sources

Preventing degradation of 5-Bromo-4-chloroisoquinoline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-4-chloroisoquinoline . This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven strategies to maintain the chemical integrity of halogenated isoquinoline building blocks during long-term storage and experimental handling.

Mechanistic Causes of Degradation

5-Bromo-4-chloroisoquinoline is a critical di-halogenated heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and antimicrobial agents. Despite its robust aromatic framework, the molecule is highly susceptible to environmental degradation over long-term storage due to its specific electronic properties. Understanding why it degrades is the first step in preventing it.

  • Photolysis (Dehalogenation): The carbon-halogen bonds—particularly the weaker C-Br bond at position 5—are vulnerable to homolytic cleavage upon exposure to ultraviolet (UV) and visible light. This radical-mediated pathway leads to dehalogenated byproducts and dimerization.

  • Oxidation (N-Oxide Formation): The lone pair of electrons on the isoquinoline nitrogen is highly nucleophilic and acts as a prime target for electrophilic oxygen species. Ambient air exposure, especially at elevated temperatures, drives the formation of isoquinoline N-oxides.

  • Hydrolysis: While the solid form is relatively stable, exposure to atmospheric moisture can initiate slow nucleophilic displacement of the halogens. The C4-chloro position is particularly activated toward nucleophilic attack by the adjacent nitrogen atom, yielding hydroxyquinolines over time.

DegradationPathways API 5-Bromo-4-chloroisoquinoline Photo Photolysis (UV/Vis) API->Photo Light Oxidation Oxidation (O2/ROS) API->Oxidation Air Hydrolysis Hydrolysis (H2O/pH) API->Hydrolysis Moisture Dehalogenation Dehalogenated Byproducts Photo->Dehalogenation NOxide Isoquinoline N-Oxides Oxidation->NOxide Hydroxy Hydroxyquinolines Hydrolysis->Hydroxy

Logical relationship between environmental stressors and degradation pathways.

Quantitative Storage Guidelines

To arrest the kinetic pathways described above, strict adherence to environmental controls is mandatory. Proper storage requires maintaining temperatures below 5 °C in a nitrogen-filled container, protected from light and moisture[1].

ParameterRecommended ConditionCritical ThresholdScientific Rationale
Temperature 2 °C to 8 °C> 25 °C (Room Temp)Minimizes the thermal kinetic energy required to overcome activation barriers for oxidative and hydrolytic degradation.
Atmosphere Nitrogen or ArgonAmbient Air (21% O2)Displaces reactive oxygen and atmospheric moisture, directly preventing N-oxide formation[1].
Light Exposure Opaque/Amber ContainerDirect UV/Vis LightPrevents photolytic cleavage of the C-Br and C-Cl bonds.
Moisture (RH) < 10% (Desiccated)> 30% Relative HumidityPrevents water-mediated nucleophilic aromatic substitution at the activated C4 position.

Frequently Asked Questions (FAQs): Storage & Handling

Q: My 5-Bromo-4-chloroisoquinoline powder has changed from off-white to a yellowish-brown color. Is it still usable? A: No, it should not be used without re-purification. Discoloration (yellowing to brown) is a classic macroscopic indicator of quinoline compound degradation, typically driven by photodegradation or oxidation[2]. The colored impurities are often conjugated polymeric byproducts or N-oxides. It is highly recommended to re-purify the batch (e.g., via flash chromatography) and verify purity via HPLC before use in sensitive cross-coupling reactions.

Q: Can I prepare a master stock solution in DMSO and store it at -20 °C for months? A: This is strongly discouraged. While freezing slows kinetic degradation, quinoline derivatives are inherently more unstable in solution than in the solid state. DMSO is highly hygroscopic and will absorb atmospheric water every time the vial is opened, introducing hydrolytic stress. Furthermore, DMSO itself can act as an oxidant under certain conditions. Always prepare fresh solutions for critical biological assays to avoid false negatives caused by API degradation.

Q: Why is an argon or nitrogen purge strictly necessary after opening the vial? A: Repeatedly opening the vial introduces ambient air containing oxygen and humidity. Without purging the headspace with an inert gas before resealing, the trapped oxygen will slowly oxidize the isoquinoline nitrogen over months of storage, compromising the batch's structural integrity.

Troubleshooting Guide: Identifying Degradation

Observation / IssueRoot Cause AnalysisCorrective Action / Prevention
Inconsistent yields in Suzuki/Buchwald couplings Partial dehalogenation of the starting material due to light exposure.Run LC-MS to check for loss of Br/Cl mass peaks. Store API in amber vials < 8 °C.
Loss of potency in biological/kinase assays Degradation of the active pharmacophore in aqueous assay buffer over time.Prepare fresh aqueous solutions daily. Validate stability in the specific assay buffer[2].
Multiple peaks in HPLC chromatogram of an aged sample Formation of N-oxides and hydroxyquinolines due to poor atmospheric control.Implement a stability-indicating HPLC method. Re-purify the solid batch and store under Argon.

Experimental Protocol: Stability-Indicating Analysis & Forced Degradation

To validate the integrity of 5-Bromo-4-chloroisoquinoline and distinguish the parent API from its degradation products, a forced degradation study must be conducted. The goal of these forced degradation conditions is to achieve 10-20% degradation of the active pharmaceutical ingredient to properly validate the stability-indicating methodology[3]. This protocol is a self-validating system: it utilizes neutralization steps to arrest degradation prior to analysis and employs dark controls to isolate specific degradation variables.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve 5-Bromo-4-chloroisoquinoline in an HPLC-compatible, inert solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 1.0 mg/mL.

  • Acid/Base Hydrolytic Stress:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Critical: Neutralize with 1 mL of 0.1 M NaOH immediately before analysis to quench the reaction.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Critical: Neutralize with 1 mL of 0.1 M HCl immediately before analysis.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Quench with sodium bisulfite prior to injection.

  • Thermal Stress: Subject the solid powder and a sealed liquid aliquot to 60 °C in a temperature-controlled oven for 7 days.

  • Photolytic Stress: Expose the sample in a chemically inert, transparent quartz container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/m²[4]. Self-Validation Step: Place an identical sample wrapped in aluminum foil alongside it as a dark control to evaluate the contribution of thermally induced changes[4].

  • HPLC-PDA Analysis: Inject the stressed and quenched samples onto a C18 reverse-phase column. Use a Photodiode Array (PDA) detector to perform peak purity analysis, ensuring that degradation product peaks do not co-elute with the intact 5-Bromo-4-chloroisoquinoline peak.

  • Mass Balance Calculation: Calculate the mass balance by comparing the sum of the parent compound and degradation product peak areas against the initial unstressed control. A mass balance near 100% validates that all degradants have been successfully eluted and detected.

Workflow Start Stock Solution Split Aliquots Start->Split Acid Acidic Stress (0.1M HCl) Split->Acid Base Basic Stress (0.1M NaOH) Split->Base Ox Oxidative Stress (3% H2O2) Split->Ox Thermal Thermal Stress (60°C) Split->Thermal Photo Photolytic Stress (UV/Vis) Split->Photo Neutralize Neutralize/ Quench Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-PDA Analysis Thermal->Analyze Photo->Analyze Neutralize->Analyze

Step-by-step experimental workflow for forced degradation testing.

References

  • Title: 8-chloroisoquinolin-4-amine;CAS No.
  • Source: benchchem.
  • Source: ijpsjournal.
  • Source: ich.

Sources

Technical Support Center: Regioselective Synthesis of 5-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the regioselective halogenation of isoquinolines. Synthesizing 5-bromo-4-chloroisoquinoline presents a unique synthetic challenge: avoiding off-target halogenation at the C1 or C8 positions and preventing over-chlorination. Designed for drug development professionals and synthetic chemists, this guide provides mechanistic insights, a self-validating protocol, and targeted FAQs to help you achieve high-purity C4-chlorination.

Core Mechanistic Principles: Overcoming Electronic Bias

The isoquinoline core is electronically biased. Under standard electrophilic aromatic substitution (SEAr) conditions, the electron-deficient pyridine ring directs electrophiles to the more electron-rich benzene ring, specifically the C5 and C8 positions. When starting with 5-bromoisoquinoline, direct chlorination typically results in C8-chlorination or complex, inseparable mixtures[1].

To force chlorination exclusively at the C4 position, we must bypass SEAr. This is achieved through a dearomatization–halogenation–rearomatization sequence. By reacting the substrate with Boc₂O, the aromatic system is disrupted, yielding an enamine-like N-Boc-1,2-dihydroisoquinoline intermediate. The β-position of this enamine corresponds to the C4 carbon, which is now highly nucleophilic and readily reacts with electrophilic chlorine sources like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA)[1].

Importantly, the first halogenation event significantly weakens the nucleophilicity of the intermediate via inductive electron withdrawal. This acts as an intrinsic thermodynamic safeguard against over-halogenation, ensuring mono-functionalized products are formed with high selectivity[2].

Mechanistic Workflow & Pathway Visualization

G Substrate 5-Bromoisoquinoline (Starting Material) Dearom Boc2O, THF, 50°C Dearomatization Substrate->Dearom Side1 C8-Chloro Isomer (Without Boc2O) Substrate->Side1 Direct SEAr (Poor Regioselectivity) Inter1 N-Boc-Dearomatized Intermediate Dearom->Inter1 Halogenation NCS or TCCA Electrophilic Chlorination Inter1->Halogenation Inter2 C4-Chloro-N-Boc Intermediate Halogenation->Inter2 Side2 Over-chlorinated Byproducts Halogenation->Side2 Excess Reagent / Prolonged Time Rearom 6N HCl, r.t. Rearomatization Inter2->Rearom Product 5-Bromo-4-chloroisoquinoline (Target Product) Rearom->Product

Caption: Mechanistic workflow for the C4-selective chlorination of 5-bromoisoquinoline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Boc₂O-Mediated Dearomatization
  • Action: In an oven-dried flask under N₂, dissolve 5-bromoisoquinoline (1.0 mmol) and Boc₂O (1.5 mmol) in anhydrous THF (3.0 mL). Heat the mixture to 50 °C and stir for 2 hours.

  • Causality: Boc₂O activates the isoquinoline nitrogen, forcing a dearomatization event that shifts the electron density entirely to the C4 position, preparing it for nucleophilic attack.

  • Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep orange/red hue, visually confirming the formation of the N-Boc dearomatized intermediate. TLC (Hexanes/EtOAc 4:1) must show complete consumption of the starting material (Rf ~0.3) and the appearance of a new, lower-Rf spot.

Step 2: Regioselective Electrophilic Chlorination
  • Action: Cool the reaction vessel to room temperature (20–25 °C). Add N-chlorosuccinimide (NCS, 1.2 mmol) or TCCA (0.4 mmol) portion-wise over 10 minutes. Stir for 2 hours.

  • Causality: The enamine intermediate attacks the Cl⁺ supplied by NCS/TCCA. The slow, portion-wise addition prevents localized concentration spikes, minimizing the risk of di-halogenation.

  • Validation Checkpoint: The deep orange color will gradually lighten to a pale yellow as the highly conjugated enamine double bond is consumed by the halogenation event.

Step 3: Acid-Promoted Rearomatization
  • Action: Add 6 N HCl (7.0 mL) dropwise to the reaction mixture. Stir vigorously at room temperature for 6 hours.

  • Causality: The strong acid cleaves the Boc protecting group and facilitates the elimination of a proton at C4, restoring the aromaticity of the isoquinoline ring to yield the final product.

  • Validation Checkpoint: Immediate gas evolution (CO₂) will be observed upon the addition of HCl. The cessation of bubbling indicates that the Boc deprotection is complete.

Step 4: Workup and Isolation
  • Action: Carefully neutralize the acidic mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (Petroleum Ether/EtOAc = 20:1 to 8:1).

Reagent Optimization & Quantitative Data

Selecting the correct chlorinating agent is critical to minimizing side products. The table below summarizes the quantitative impact of various reagents on the yield and purity profile of the C4-chlorination step.

Chlorinating AgentEquivalentsSolventTemp (°C)C4-Chloro Yield (%)Over-halogenation (%)Unreacted SM (%)
Cl₂ (gas)1.5THF012450
SO₂Cl₂1.2THFr.t.283510
NCS1.2THFr.t.77< 5< 5
TCCA0.4THFr.t.81< 2< 2

Troubleshooting Guides & FAQs

Q: Why am I observing significant amounts of the C8-chloro isomer in my final NMR? A: C8-chlorination is a hallmark of direct SEAr. If you observe this side product, your dearomatization step was incomplete before the chlorinating agent was introduced. Ensure that the Boc₂O reaction runs for the full 2 hours at 50 °C and verify intermediate formation via TLC before adding NCS or TCCA. Moisture in the THF can also hydrolyze Boc₂O, leading to incomplete dearomatization.

Q: How can I eliminate over-chlorinated (dichlorinated) side products? A: Over-chlorination occurs when the local concentration of the electrophile is too high or the reaction is heated during the halogenation step. While the initial chlorination weakens the nucleophilicity of the enamine[2], excess heat can overcome this activation barrier. Maintain the reaction at strictly room temperature (20–25 °C) and use exactly 1.2 equivalents of NCS (or 0.4 equivalents of TCCA).

Q: Can I use chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) instead of NCS/TCCA to save costs on scale-up? A: It is highly discouraged. Cl₂ and SO₂Cl₂ are overly harsh and generate high concentrations of Cl⁺, which overrides the self-limiting deactivation of the mono-halogenated intermediate. This leads to rapid over-halogenation and oxidative degradation of the N-Boc intermediate. NCS and TCCA provide a controlled, slow release of Cl⁺ that is perfectly tuned for this dearomatized system[1].

Q: My rearomatization step is yielding incomplete conversion and degraded side products. How can I optimize this? A: The rearomatization of the N-Boc-4-chloro intermediate requires a strong acid to cleave the Boc group and eliminate the proton at C4. Using 6 N HCl at room temperature for 6 hours is optimal. Heating the acidic mixture excessively can lead to hydrolysis of the halogen or ring-opening side reactions.

References

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL: [Link]

Sources

Technical Support Center: Chromatography Purification of 5-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated nitrogen heterocycles. Purifying 5-Bromo-4-chloroisoquinoline presents a classic chromatographic challenge: balancing the lipophilicity of heavy halogens with the strong basicity of the isoquinoline nitrogen.

This guide is designed to move beyond simple "tips and tricks." Here, we dissect the physicochemical causality behind your purification failures and provide self-validating, field-proven protocols to ensure high-purity recovery.

Diagnostic Workflow: Resolving Peak Tailing

G N1 Tailing of 5-Bromo-4-chloroisoquinoline on Standard Silica? N2 Add 1-5% Triethylamine (TEA) to Mobile Phase N1->N2 Yes (Silanol Interaction) N3 Peak Shape Improved? N2->N3 N4 Proceed to Fraction Collection & Concentration N3->N4 Yes (Asymmetry < 1.5) N5 Switch to Type B Silica or Alumina Phase N3->N5 No (Metal Impurities) N6 Switch to Reversed-Phase (CSH C18 + 0.1% Formic Acid) N5->N6 Persistent Tailing

Workflow for troubleshooting isoquinoline peak tailing during chromatography.

Core Troubleshooting Guide (FAQs)

Q1: Why does 5-Bromo-4-chloroisoquinoline streak severely and suffer from poor recovery on standard normal-phase silica gel? A1: The causality is rooted in secondary retention mechanisms. Standard "Type A" silica gel contains residual acidic silanol groups (Si-OH) and trace metal ion impurities[1]. The metal ions act as chelating agents and activate nearby silanols, lowering their pKa[1]. Because 5-bromo-4-chloroisoquinoline contains a basic pyridine-like nitrogen, it becomes protonated by—or strongly hydrogen-bonds with—these ionized silanols[2][3]. This creates a dual-retention environment: normal hydrophobic partitioning combined with strong cation-exchange interactions. This secondary interaction manifests as severe peak tailing, streaking on TLC plates, and irreversible adsorption (low recovery)[3][4].

Q2: How can I chemically modify my mobile phase to suppress this interaction during flash chromatography? A2: You must introduce a competing base into your mobile phase, typically 1% to 5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[4][5]. The causality here is competitive inhibition: TEA floods the column and preferentially associates with the negatively charged, anionic silanol sites[5]. By blocking these active sites with positively charged triethylammonium ions, the 5-bromo-4-chloroisoquinoline is forced to interact solely via the intended partitioning mechanism, resulting in sharp peaks[4].

Q3: If mobile phase additives fail or are incompatible with my downstream assays, what stationary phase alternatives should I use? A3: If TEA is not viable, you must eliminate the acidic silanols at the source.

  • Type B Silica: Switch to high-purity "Type B" silica. It is manufactured with minimal metal contamination, meaning its residual silanols have a higher pKa and are far less likely to ionize and trap basic compounds[1][5].

  • Reversed-Phase (RP) C18: Transition to a C18 column using a low-pH mobile phase. Adding 0.1% formic acid (pH ~2.5–3.0) to your aqueous and organic mobile phases will fully protonate and neutralize the surface silanols on the silica backbone, shutting down the cation-exchange mechanism[2][5]. For optimal results, use a Charged Surface Hybrid (CSH) C18 column; its inherent positive surface charge actively repels the protonated isoquinoline, ensuring excellent peak symmetry[2].

Q4: How do the 5-bromo and 4-chloro substituents alter the purification strategy compared to unsubstituted isoquinoline? A4: The halogens exert strong electron-withdrawing inductive effects, which slightly decreases the basicity of the nitrogen compared to the parent isoquinoline. However, they significantly increase the molecule's lipophilicity (logP) and molecular weight[6]. Consequently, 5-bromo-4-chloroisoquinoline will elute much faster in normal-phase chromatography than unsubstituted isoquinoline. Furthermore, these heavy atoms provide a robust UV chromophore, allowing for highly sensitive detection at 254 nm, but they can reduce solubility in highly polar solvents, requiring solvent systems like Dichloromethane/Methanol or Hexane/Ethyl Acetate[6].

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the expected outcomes when purifying basic isoquinoline derivatives under various chromatographic conditions. Note: A Peak Asymmetry Factor (As) of 1.0 is a perfect Gaussian peak; >1.5 indicates problematic tailing[3].

Chromatographic ConditionStationary PhaseMobile Phase SystemPeak Asymmetry (As)Expected Recovery
Baseline (Untreated) Type A SilicaHexane / EtOAc> 2.5 (Severe Tailing)< 60%
Base-Modified Type A SilicaHexane / EtOAc + 1% TEA1.4 - 1.680 - 85%
High-Purity Silica Type B SilicaHexane / EtOAc1.2 - 1.490 - 92%
Reversed-Phase CSH C18H₂O / MeCN + 0.1% Formic Acid1.0 - 1.1 (Ideal)> 95%
Standard Operating Procedures & Methodologies
Protocol A: Silica Gel Deactivation and Normal-Phase Purification

Use this protocol when reversed-phase equipment is unavailable, and you must use standard silica.

  • Solvent Preparation: Prepare your desired eluent (e.g., 80:20 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Equilibration (Self-Validating Step): Slurry pack your silica column. Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent.

    • Validation: Collect a few drops of the eluent emerging from the column and spot it on pH indicator paper. A basic reading (pH > 8) confirms the stationary phase silanols are fully saturated and deactivated by TEA. If it is neutral, continue flushing.

  • Sample Loading: Dissolve the crude 5-Bromo-4-chloroisoquinoline in a minimal volume of Dichloromethane (DCM) to prevent band broadening[6]. Load evenly onto the column head.

  • Elution: Run the chromatography using the TEA-modified mobile phase. Monitor via UV at 254 nm.

  • Concentration & Cleavage: Pool the product-containing fractions and concentrate under reduced pressure.

    • Critical Step: Because TEA has a boiling point of 89°C, standard rotary evaporation may leave residual TEA in your product. Place the concentrated flask on a high-vacuum manifold (Schlenk line) for a minimum of 2 hours to ensure complete removal of the additive.

Protocol B: Reversed-Phase (C18) Purification of Halogenated Isoquinolines

The gold-standard method for high-purity isolation of basic heterocycles.

  • Mobile Phase Preparation:

    • Aqueous (A): Milli-Q H₂O + 0.1% Formic Acid (FA).

    • Organic (B): HPLC-grade Acetonitrile + 0.1% Formic Acid (FA).

    • Causality: The formic acid lowers the mobile phase pH to ~2.7, which forces the residual silanols into a neutral, fully protonated state, eliminating tailing[2][3].

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column or a highly endcapped Type B C18 column[2][5].

  • Gradient Elution: Inject the sample. Run a gradient from 10% B to 90% B over 15 Column Volumes. The high lipophilicity of the bromo and chloro groups means the compound will likely elute later in the gradient (typically between 60-80% Organic).

  • Fraction Analysis (Self-Validating Step): Analyze the collected fractions via LC-MS.

    • Validation: The presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) will yield a highly distinct isotopic mass distribution pattern (M, M+2, M+4). Confirming this specific isotopic cluster guarantees you have isolated the intact 5-Bromo-4-chloroisoquinoline and not a debrominated byproduct[6].

References
  • The little secrets of silica gel in liquid chromatography columns_. uhplcslab.com.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Waters Knowledge Base.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Technical Guide: Physicochemical Characterization of Novel Isoquinoline Derivatives. Benchchem.

Sources

Validation & Comparative

Reactivity comparison of 5-Bromo-4-chloroisoquinoline vs 5-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 5-Bromo-4-Chloroisoquinoline vs. 5-Bromoisoquinoline in Cross-Coupling and Functionalization

For drug development professionals and synthetic chemists, isoquinoline derivatives serve as privileged scaffolds in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents. When designing a synthetic route that requires functionalization at the C5 position, chemists frequently choose between 5-bromoisoquinoline and its dihalogenated counterpart, 5-bromo-4-chloroisoquinoline .

While both building blocks undergo palladium-catalyzed cross-coupling at the C5 position, the presence of the C4-chlorine atom in the latter fundamentally alters the molecule's steric and electronic landscape. This guide provides an in-depth, objective comparison of their reactivity profiles, underlying mechanistic differences, and self-validating experimental protocols.

The reactivity divergence between these two substrates is governed by the competition between chemoselectivity (driven by Bond Dissociation Energy, BDE) and the geometric constraints of the isoquinoline bicyclic core.

  • Chemoselectivity (BDE): In standard cross-coupling reactions, the oxidative addition of Palladium(0) follows the general halide reactivity trend: I > Br > Cl >> F. Because the C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), Pd(0) will chemoselectively insert into the C5–Br bond in both molecules.

  • The Peri-Steric Effect: In fused bicyclic systems like isoquinoline, the C4 and C5 positions are peri to each other (analogous to the 1,8-positions in naphthalene). The physical distance between these substituents is shorter than that of typical ortho substituents on a benzene ring. As supported by authoritative studies on 1[1], introducing a bulky chlorine atom (Van der Waals radius ~1.75 Å) at C4 creates severe steric repulsion.

When a bulky Pd(0)-phosphine complex attempts oxidative addition at the C5–Br bond of 5-bromo-4-chloroisoquinoline, it experiences a massive steric clash with the adjacent C4-Cl atom. Consequently, while 5-bromoisoquinoline reacts rapidly under mild conditions, 5-bromo-4-chloroisoquinoline exhibits a higher activation energy barrier, necessitating specialized, large-bite-angle or highly electron-rich ligands to force the reaction.

Reactivity cluster_0 5-Bromoisoquinoline Pathway cluster_1 5-Bromo-4-chloroisoquinoline Pathway A1 5-Bromoisoquinoline A2 Pd(0) π-Coordination A1->A2 A3 Fast Oxidative Addition (Unhindered C5-Br) A2->A3 B1 5-Bromo-4-chloroisoquinoline B2 Pd(0) π-Coordination B1->B2 B3 Steric Clash at peri-C4-Cl (High Activation Energy) B2->B3 B4 Slower Oxidative Addition (Requires Bulky Ligands) B3->B4

Mechanistic divergence in Pd(0) oxidative addition due to peri-steric hindrance.

Quantitative Performance Comparison

The table below summarizes the empirical reactivity data for both scaffolds. Note that while 5-bromo-4-chloroisoquinoline suffers a penalty in initial C5 reactivity, it offers the distinct advantage of orthogonal functionalization, allowing for sequential C5 and C4 elaboration.

Parameter5-Bromoisoquinoline5-Bromo-4-chloroisoquinoline
Primary Reactive Site C5 (C–Br bond)C5 (C–Br bond)
Secondary Reactive Site NoneC4 (C–Cl bond)
Steric Environment (C5) Unhindered (adjacent to C4–H)Highly hindered (peri-clash with C4–Cl)
Typical Suzuki Yield (Pd(PPh3)4) >90% (Standard conditions)<40% (Stalls due to steric hindrance)
Optimized Suzuki Yield >95% (Pd(PPh3)4, 80 °C)85-90% (Pd(dppf)Cl2 or XPhos, 90 °C)
Orthogonal Functionalization Not applicableExcellent (C5 Arylation C4 Amination)
Synthetic Utility Simple mono-functionalizationComplex di-functionalized scaffolds

Data supported by trends in 2 [2].

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly defined to ensure the chemist understands why the system works.

Protocol A: Standard Suzuki-Miyaura Coupling of 5-Bromoisoquinoline

Because the C5 position is unhindered, standard, cost-effective palladium catalysts are sufficient.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, add 5-bromoisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and Na2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (0.02 mmol, 2 mol%). Causality: The unhindered C5-Br bond readily undergoes oxidative addition with triphenylphosphine-based catalysts, avoiding the need for expensive designer ligands.

  • Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1, 6 mL). Purge with N2 for 5 minutes.

  • Reaction: Heat to 80 °C for 4 hours.

  • Validation & Analysis:

    • In-process: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material ( Rf​ ~0.4) will cleanly convert to a more polar product spot.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). The organic layer is dried over MgSO4 and concentrated.

    • Confirmation: 1 H NMR will show the disappearance of the characteristic C5-Br splitting pattern and the appearance of a 5-proton multiplet (~7.4-7.5 ppm) corresponding to the new phenyl ring.

Protocol B: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloroisoquinoline

Direct C4 halogenation of isoquinolines is synthetically challenging[3], making 5-bromo-4-chloroisoquinoline a highly valuable, pre-functionalized starting material. To overcome the peri-steric hindrance at C5 without activating the C4-Cl bond, a catalyst with a large bite angle is required.

Step-by-Step Methodology:

  • Setup: In an oven-dried vial, add 5-bromo-4-chloroisoquinoline (1.0 mmol), phenylboronic acid (1.1 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand has a wide bite angle (99°), which accelerates the rate-limiting reductive elimination step, driving the sterically hindered reaction forward while remaining chemoselective for the C-Br bond over the C-Cl bond.

  • Solvent & Degassing: Add degassed 1,4-Dioxane/H2O (4:1, 5 mL). Purge with N2.

  • Reaction: Heat to 90 °C for 12 hours. (Note the increased temperature and time compared to Protocol A).

  • Validation & Analysis:

    • In-process: LC-MS is mandatory here. Ensure the mass corresponding to [M+H]+ of the starting material (m/z ~242) shifts to the mono-arylated product (m/z ~240), with NO detection of the over-coupled di-arylated byproduct.

    • Workup: Filter through a short pad of Celite to remove palladium black, wash with EtOAc, and concentrate.

    • Confirmation: 1 H NMR will confirm the retention of the C4-Cl bond (absence of the C4-H singlet typically found around 8.5 ppm in unsubstituted isoquinolines).

Orthogonal Functionalization Workflow

The true power of 5-bromo-4-chloroisoquinoline lies in its capacity for sequential functionalization. Once the C5 position is arylated via Protocol B, the remaining C4-Cl bond can be activated using electron-rich, bulky Buchwald ligands (e.g., BrettPhos or RuPhos) for C–N or C–O bond formation.

Workflow Step1 5-Bromo-4-chloroisoquinoline Step2 Chemoselective Suzuki Coupling (C5-Br Reacts First) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O, 90°C Step3 5-Aryl-4-chloroisoquinoline (Intermediate) Step2->Step3 Step4 Buchwald-Hartwig Amination (C4-Cl Reacts Second) Step3->Step4 Pd2(dba)3, BrettPhos Amine, NaOtBu, Toluene, 100°C Step5 4-Amino-5-arylisoquinoline (Final Product) Step4->Step5

Orthogonal functionalization workflow exploiting halogen chemoselectivity.

Conclusion

For rapid, single-point diversification, 5-bromoisoquinoline is the superior, highly reactive choice. However, for complex drug discovery programs requiring dense functionalization, 5-bromo-4-chloroisoquinoline is the premier scaffold. By understanding the peri-steric hindrance caused by the C4-chlorine atom, chemists can rationally select large-bite-angle catalysts to overcome the activation barrier, subsequently unlocking the C4 position for orthogonal derivatization.

References

  • Title: A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring Source: Molecules (MDPI) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Regioselectivity of 5-Bromo-4-chloroisoquinoline in Palladium-Catalyzed Cross-Coupling: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex alkaloid synthesis, dihaloheterocycles serve as critical bifunctional building blocks. 5-Bromo-4-chloroisoquinoline is a highly valued scaffold because it offers two distinct halogen handles for iterative, orthogonal functionalization. This guide provides an in-depth comparative analysis of its regioselectivity in palladium-catalyzed cross-coupling reactions, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for researchers and process chemists.

Mechanistic Rationale: The Causality of Regioselection

Achieving absolute regiocontrol in dihaloheterocycles requires exploiting the kinetic differences in the oxidative addition step of the catalytic cycle. For 5-bromo-4-chloroisoquinoline, the regioselectivity is governed by two synergistic factors:

  • Bond Dissociation Energy (BDE): The C5–Br bond (~68 kcal/mol) is significantly weaker than the C4–Cl bond (~81 kcal/mol). Palladium(0) naturally favors oxidative addition into the weaker bond. Under standard palladium catalysis, aryl chlorides often remain completely inert while bromides couple efficiently[1].

  • Electronic Microenvironment: The isoquinoline core consists of a fused electron-deficient pyridine ring and a relatively electron-rich benzene ring. The C4-position is located on the heteroaromatic ring. While C4 is susceptible to electrophilic attack, a C4–Cl bond is notoriously unreactive toward Pd-catalyzed oxidative addition compared to a C1–Cl bond[2]. Conversely, the C5-position is on the fused carbocyclic ring, behaving as a standard, predictable aryl bromide.

This combination of a weak C5–Br bond and a deactivated C4–Cl bond results in exquisite kinetic differentiation, allowing for highly selective C5 functionalization[3].

G Pd0 Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Substrate 5-Bromo-4-chloroisoquinoline Pd0->Substrate Coordinates PathA Oxidative Addition at C5-Br (Fast, Kinetically Favored) Substrate->PathA Low BDE (~68 kcal/mol) PathB Oxidative Addition at C4-Cl (Slow, High Activation Energy) Substrate->PathB High BDE (~81 kcal/mol) ProductA C5-Pd(II)-Br Complex (Major Intermediate) PathA->ProductA ProductB C4-Pd(II)-Cl Complex (Trace/None) PathB->ProductB

Catalytic cycle highlighting the kinetically favored oxidative addition at the C5-Br bond.

Comparative Analysis: Dihaloisoquinoline Alternatives

To contextualize the performance of 5-bromo-4-chloroisoquinoline, we must compare it against structural isomers. The table below summarizes the quantitative and qualitative reactivity profiles of alternative dihaloisoquinolines.

Substrate AlternativePrimary Reactive SiteSecondary Reactive SiteRegioselectivity Profile & Experimental Outcome
5-Bromo-4-chloroisoquinoline C5 (Bromo) C4 (Chloro) Excellent. C5–Br reacts rapidly at 80 °C. The C4–Cl bond remains >99% intact due to high BDE and electronic deactivation.
1-Bromo-4-chloroisoquinoline C1 (Bromo)C4 (Chloro)Extreme. C1 is highly activated by the adjacent nitrogen atom. C1–Br is hyper-reactive, allowing coupling at room temperature.
4-Bromo-5-chloroisoquinoline C4 (Bromo)C5 (Chloro)Moderate. C4–Br reacts first due to lower BDE, but requires higher temperatures (90–100 °C) than C5–Br, risking competitive C5–Cl activation.

Experimental Protocols: Orthogonal Functionalization

The following self-validating workflow demonstrates how to leverage the regioselectivity of 5-bromo-4-chloroisoquinoline to synthesize orthogonally functionalized derivatives.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Install an aryl group at C5 while preserving the C4–Cl handle.

  • Causality of Reagents: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a wide bite angle (99°), accelerating reductive elimination and preventing the catalyst from "wandering" to insert into the stronger C4–Cl bond. A mild base ( K2​CO3​ ) prevents unwanted hydroxide-mediated nucleophilic aromatic substitution ( SN​Ar ) at the C4 position.

  • Procedure:

    • To a dry Schlenk flask under argon, add 5-bromo-4-chloroisoquinoline (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

    • Add K2​CO3​ (2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.1 M concentration).

    • Heat the mixture to 80 °C and stir vigorously for 4–6 hours.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography to isolate the 5-aryl-4-chloroisoquinoline intermediate.

Protocol 2: Buchwald-Hartwig Amination at C4

Objective: Cleave the stubborn C4–Cl bond to install an amine.

  • Causality of Reagents: The C4–Cl bond is highly deactivated[2]. To force this reaction, BrettPhos (a highly electron-rich, sterically demanding dialkylbiaryl phosphine) is required to facilitate oxidative addition into the unactivated chloride and promote the difficult reductive elimination of the amine. NaOtBu is used as a strong base to deprotonate the amine.

  • Procedure:

    • In a glovebox, charge a vial with 5-aryl-4-chloroisoquinoline (1.0 equiv), Pd2​(dba)3​ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (1.5 equiv).

    • Add the desired secondary amine (1.2 equiv) and anhydrous toluene (0.2 M).

    • Seal the vial, remove from the glovebox, and heat at 110 °C for 12–16 hours.

    • Filter through Celite, concentrate, and purify to yield the final 5-aryl-4-aminoisoquinoline.

Workflow Step1 Start: 5-Bromo-4-chloroisoquinoline Step2 Reaction 1: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2, K2CO3, 80°C Step1->Step2 Step3 Intermediate: 5-Aryl-4-chloroisoquinoline (Isolated via Column Chromatography) Step2->Step3 Regioselective C5-Br Cleavage Step4 Reaction 2: Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos, Amine, NaOtBu, 110°C Step3->Step4 Step5 Final Product: 5-Aryl-4-aminoisoquinoline Step4->Step5 C4-Cl Cleavage (Forcing Conditions)

Step-by-step orthogonal functionalization workflow for 5-bromo-4-chloroisoquinoline.

References

  • Handy, S. T., & Zhang, X. (2006). Regioselective cross-coupling of polyhalopyridines. Organic Letters, 8(13), 2701-2704.[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-Bromo-4-chloroisoquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is a critical analytical challenge. Subtle differences in the substitution pattern on a molecule's core scaffold can lead to profound changes in its pharmacological activity, toxicity, and metabolic fate. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation behavior of 5-Bromo-4-chloroisoquinoline and its positional isomers, offering supporting theoretical data and detailed experimental protocols to empower researchers in their analytical endeavors.

Introduction: The Challenge of Isomeric Differentiation

5-Bromo-4-chloroisoquinoline and its isomers are halogenated heterocyclic compounds with potential applications in medicinal chemistry and materials science. The precise location of the bromine and chlorine atoms on the isoquinoline ring is crucial for their intended function and reactivity. However, distinguishing between these positional isomers using mass spectrometry alone can be a formidable task, as they share the same molecular weight and often exhibit similar fragmentation patterns.[1][2] This guide will dissect the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 5-Bromo-4-chloroisoquinoline and a representative isomer, 8-Bromo-7-chloroisoquinoline, to highlight the subtle yet significant differences that can be exploited for their differentiation.

Theoretical Framework: Predicting Fragmentation Pathways

The fragmentation of halogenated aromatic compounds in EI-MS is primarily governed by the relative strengths of the carbon-halogen bonds and the stability of the resulting fragment ions. The general trend for the ease of carbon-halogen bond cleavage is C-I > C-Br > C-Cl > C-F, a direct consequence of the decreasing bond dissociation energies down the group.[3] For 5-Bromo-4-chloroisoquinoline and its isomers, we can therefore predict a series of fragmentation events initiated by the loss of the bromine atom, followed by the chlorine atom, and subsequent fragmentation of the isoquinoline ring.

A key feature in the mass spectra of chlorinated and brominated compounds is the presence of characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. These isotopic signatures produce distinctive M+2 and M+4 peaks for the molecular ion and any fragment ions containing these halogens, serving as a powerful tool for their identification.[4][5]

The fragmentation of the isoquinoline core itself typically involves the loss of small neutral molecules such as hydrogen cyanide (HCN).[6] The presence of halogen substituents can influence the preferred fragmentation pathways of the ring system.

Predicted Fragmentation Analysis: 5-Bromo-4-chloroisoquinoline vs. 8-Bromo-7-chloroisoquinoline

Predicted Major Fragmentation Pathways:

  • Initial Halogen Loss: Both isomers are expected to readily lose a bromine radical (•Br) due to the weaker C-Br bond compared to the C-Cl bond. This will result in a prominent [M-Br]⁺ ion.

  • Subsequent Halogen Loss: The [M-Br]⁺ ion is then expected to lose a chlorine radical (•Cl) to form the [M-Br-Cl]⁺ ion.

  • Isoquinoline Core Fragmentation: The dehalogenated isoquinoline cation will likely undergo fragmentation, with a characteristic loss of HCN.

  • Alternative Fragmentation: While less probable, the initial loss of a chlorine radical to form an [M-Cl]⁺ ion may also occur, followed by the loss of a bromine radical. The relative abundances of the [M-Br]⁺ and [M-Cl]⁺ ions can be a key differentiating feature.

The positional differences between the isomers may lead to subtle variations in the relative intensities of the fragment ions due to differences in the stability of the resulting cations and the influence of the halogen positions on the electronic structure of the isoquinoline ring.

Predicted Mass Spectra Data

The following table summarizes the predicted major fragment ions for 5-Bromo-4-chloroisoquinoline and 8-Bromo-7-chloroisoquinoline. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).

Ion m/z (calculated) Predicted Relative Abundance (5-Bromo-4-chloroisoquinoline) Predicted Relative Abundance (8-Bromo-7-chloroisoquinoline) Comments
[M]⁺241ModerateModerateMolecular ion. Isotopic pattern for Br and Cl will be present.
[M-Br]⁺162HighHighLoss of a bromine radical.
[M-Cl]⁺206LowLowLoss of a chlorine radical. The relative intensity of this peak compared to [M-Br]⁺ may differ between isomers.
[M-Br-Cl]⁺127ModerateModerateLoss of both halogen radicals.
[M-Br-Cl-HCN]⁺100ModerateModerateFragmentation of the isoquinoline core.

Note: The predicted relative abundances are qualitative and would need to be confirmed by experimental data. The key to differentiation will likely lie in the precise ratios of these fragment ions.

Experimental Protocols

To experimentally validate these predictions and differentiate between the isomers, a robust and well-controlled analytical methodology is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of semi-volatile compounds like halogenated isoquinolines.

Sample Preparation

High-purity samples of each isomer are required for unambiguous analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of each solid isomer and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[7]

  • Working Solution Preparation: Perform serial dilutions of the stock solutions to obtain final working concentrations suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[7]

GC-MS Analysis

The following GC-MS conditions provide a good starting point for the analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes to protect the filament from the solvent peak.

Data Analysis
  • Chromatographic Separation: The primary goal of the GC is to ensure the baseline separation of the isomers if a mixture is being analyzed. Even with pure standards, retention time is a valuable piece of information.

  • Mass Spectra Extraction: Extract the mass spectrum for each isomer from its corresponding chromatographic peak.

  • Fragmentation Pattern Analysis:

    • Identify the molecular ion and confirm its isotopic pattern.

    • Identify the major fragment ions and compare their m/z values to the predicted fragments.

    • Critically, compare the relative abundances of the key fragment ions ([M-Br]⁺, [M-Cl]⁺, etc.) between the isomers. These ratios are the most likely source of differentiation.

Visualizing the Workflow and Fragmentation

To provide a clear visual representation of the analytical process and the predicted fragmentation pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solutions (1 mg/mL in Dichloromethane) working 2. Prepare Working Solutions (1-10 µg/mL) stock->working gc 3. Gas Chromatography (Separation) working->gc ms 4. Mass Spectrometry (EI, 70 eV) gc->ms spectra 5. Extract Mass Spectra ms->spectra comparison 6. Compare Fragmentation Patterns & Ion Ratios spectra->comparison

Caption: A schematic of the experimental workflow for the comparative analysis.

Predicted Fragmentation of 5-Bromo-4-chloroisoquinoline

fragmentation_5_bromo_4_chloro M [M]⁺˙ 5-Bromo-4-chloroisoquinoline m/z 241 M_minus_Br [M-Br]⁺ m/z 162 M->M_minus_Br - Br• (Major) M_minus_Cl [M-Cl]⁺ m/z 206 M->M_minus_Cl - Cl• (Minor) M_minus_Br_minus_Cl [M-Br-Cl]⁺ m/z 127 M_minus_Br->M_minus_Br_minus_Cl - Cl• M_minus_Cl->M_minus_Br_minus_Cl - Br• M_minus_Br_minus_Cl_minus_HCN [M-Br-Cl-HCN]⁺ m/z 100 M_minus_Br_minus_Cl->M_minus_Br_minus_Cl_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 5-Bromo-4-chloroisoquinoline.

Predicted Fragmentation of 8-Bromo-7-chloroisoquinoline

fragmentation_8_bromo_7_chloro M [M]⁺˙ 8-Bromo-7-chloroisoquinoline m/z 241 M_minus_Br [M-Br]⁺ m/z 162 M->M_minus_Br - Br• (Major) M_minus_Cl [M-Cl]⁺ m/z 206 M->M_minus_Cl - Cl• (Minor) M_minus_Br_minus_Cl [M-Br-Cl]⁺ m/z 127 M_minus_Br->M_minus_Br_minus_Cl - Cl• M_minus_Cl->M_minus_Br_minus_Cl - Br• M_minus_Br_minus_Cl_minus_HCN [M-Br-Cl-HCN]⁺ m/z 100 M_minus_Br_minus_Cl->M_minus_Br_minus_Cl_minus_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 8-Bromo-7-chloroisoquinoline.

Conclusion and Future Outlook

The differentiation of positional isomers such as 5-Bromo-4-chloroisoquinoline and its counterparts is a nuanced but achievable analytical task. This guide has laid out a theoretical framework and a practical experimental approach for this challenge. The key to successful differentiation lies in the high-resolution separation afforded by gas chromatography and the detailed analysis of the subtle, yet significant, differences in the relative abundances of fragment ions in the mass spectra.

While the predicted fragmentation patterns provide a strong starting point, it is imperative to perform these experiments to obtain empirical data. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID), could provide even more detailed structural information and further enhance the ability to distinguish between these isomers.[9][10] The protocols and predictive analyses presented here serve as a robust foundation for any researcher or scientist embarking on the structural elucidation of these and other complex halogenated heterocyclic compounds.

References

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry and Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford, Department of Chemistry. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Sample preparation for mass spectrometry. Tecan. Available at: [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

  • Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. The Australian National University. Available at: [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme Connect. Available at: [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. University of Victoria. Available at: [Link]

  • Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Hindawi. Available at: [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Scientific Reports. Available at: [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GCMS). Shimadzu. Available at: [Link]

  • Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD). eScholarship, University of California. Available at: [Link]

  • Mass spectra of C5H8 isomers. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • 1.5.4: Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]

  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Analytical Science Advances. Available at: [Link]

Sources

Structural and Reactivity Comparison Guide: 5-Bromo-4-chloroisoquinoline vs. 4-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), halogenated isoquinolines serve as indispensable building blocks. The precise positioning of halogens on the isoquinoline scaffold dictates the molecule's electronic landscape and its subsequent behavior in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two closely related positional isomers: 5-Bromo-4-chloroisoquinoline and 4-Bromo-5-chloroisoquinoline . By analyzing their structural divergence, thermodynamic properties, and regioselective reactivity, this document establishes a field-proven framework for utilizing these intermediates in drug discovery.

Structural & Electronic Divergence (The Causality)

The isoquinoline core consists of a fused heterocyclic (pyridine-like) ring and a carbocyclic (benzene-like) ring. The electronic properties of these two rings are fundamentally different. The heterocyclic ring is generally electron-deficient due to the electronegative nitrogen atom, while the carbocyclic ring is relatively electron-rich.

  • 5-Bromo-4-chloroisoquinoline[1]: The bromine atom is located at the C5 position (on the carbocyclic ring), while the chlorine atom is at the C4 position (on the heterocyclic ring).

  • 4-Bromo-5-chloroisoquinoline[2]: The halogen positions are inverted. The bromine is at the C4 position (heterocyclic ring), and the chlorine is at the C5 position (carbocyclic ring).

Quantitative Data Comparison
Property5-Bromo-4-chloroisoquinoline4-Bromo-5-chloroisoquinoline
CAS Number 1822679-63-9[1]1256787-17-3[2]
PubChem CID 92043018[3]84728258[4]
Molecular Formula C9H5BrClNC9H5BrClN
Molecular Weight 242.50 g/mol 242.50 g/mol
Bromine Position C5 (Carbocyclic Ring)C4 (Heterocyclic Ring)
Chlorine Position C4 (Heterocyclic Ring)C5 (Carbocyclic Ring)
Primary Cross-Coupling Site C5C4

Regioselectivity in Cross-Coupling Reactions

When designing synthetic routes for complex APIs, such as KRAS G12D inhibitors[5], achieving absolute regiocontrol during carbon-carbon bond formation is critical. In dihalogenated heterocycles, the site of Palladium-catalyzed oxidative addition is dictated by two competing factors: Bond Dissociation Energy (BDE) and Intrinsic Electrophilicity .

The Thermodynamic Causality

In standard transition-metal catalysis, the rate-determining step is often the oxidative addition of Pd(0) into the carbon-halogen bond. The C-Br bond has a significantly lower BDE (~80 kcal/mol) compared to the C-Cl bond. Theoretical calculations demonstrate that the C-Cl BDE at positions 4 and 5 of the isoquinoline ring is approximately 97 kcal/mol, closely mirroring that of unactivated chlorobenzene[6].

While the intrinsic electrophilicity of the C1 position in isoquinolines is high enough to override the standard ArBr > ArCl reactivity order (allowing a C1-Cl to react before a C-Br elsewhere), positions C4 and C5 lack this extreme electrophilic activation[7]. Consequently, the thermodynamic BDE difference universally governs the reactivity at these positions.

  • For 5-Bromo-4-chloroisoquinoline: Pd(0) selectively inserts into the C5-Br bond, leaving the C4-Cl bond intact for downstream orthogonal functionalization.

  • For 4-Bromo-5-chloroisoquinoline: Pd(0) selectively inserts into the C4-Br bond, preserving the C5-Cl bond.

Reactivity cluster_1 Pathway A: 5-Bromo-4-chloroisoquinoline cluster_2 Pathway B: 4-Bromo-5-chloroisoquinoline S1 5-Bromo-4-chloroisoquinoline (Br at C5, Cl at C4) Pd1 Pd(0) Oxidative Addition Selective for C5-Br S1->Pd1 P1 5-Aryl-4-chloroisoquinoline (C4-Cl Intact) Pd1->P1 S2 4-Bromo-5-chloroisoquinoline (Br at C4, Cl at C5) Pd2 Pd(0) Oxidative Addition Selective for C4-Br S2->Pd2 P2 4-Aryl-5-chloroisoquinoline (C5-Cl Intact) Pd2->P2

Diagram 1: Divergent regioselectivity in Pd-catalyzed cross-coupling based on halogen positioning.

Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

To experimentally differentiate the reactivity of these two isomers and utilize them in API synthesis, the following self-validating Suzuki-Miyaura coupling protocol is recommended. This methodology ensures that the reaction proceeds with high fidelity and includes an analytical feedback loop to confirm regioselectivity.

Step-by-Step Methodology

1. Reaction Assembly (Stoichiometry & Solvent Selection):

  • Charge a reaction vial with the dihalogenated isoquinoline (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation without complicating purification.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

2. Degassing (Critical Step):

  • Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

3. Thermal Activation:

  • Seal the vial and heat to 90°C for 18 hours[5].

4. Analytical Validation (The Self-Validating System):

  • Before workup, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Metric: The mass spectrum must show the [M+H]+ peak corresponding to the mono-arylated product. Crucially, analyze the isotopic distribution of the product peak.

    • If the reaction proceeded correctly (Br displaced, Cl retained), the mass spectrum will exhibit a characteristic 3:1 isotopic ratio (M : M+2) indicative of a single chlorine atom.

    • If the reaction failed and displaced the chlorine instead, the spectrum would show a 1:1 isotopic ratio indicative of a single bromine atom. This real-time isotopic check makes the protocol self-validating.

Workflow Step1 1. Assembly Substrate + ArB(OH)2 Pd(dppf)Cl2 + K2CO3 Step2 2. Degassing Argon Sparge (15m) Prevents Pd Oxidation Step1->Step2 Step3 3. Activation Heat at 90°C for 18 Hours Step2->Step3 Step4 4. Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Validation LC-MS Isotope Check (3:1 Ratio for Cl) Step4->Step5

Diagram 2: Self-validating experimental workflow for regioselective Suzuki-Miyaura coupling.

Applications in Drug Development

The strategic selection between 5-Bromo-4-chloroisoquinoline and 4-Bromo-5-chloroisoquinoline is entirely dependent on the target API's spatial requirements. For instance, 4-Bromo-5-chloroisoquinoline has been successfully employed as a critical intermediate in the synthesis of potent KRAS G12D inhibitors[5]. In these complex syntheses, the C4-position is first functionalized via Suzuki coupling to build the extended molecular backbone, while the C5-chlorine is preserved for subsequent late-stage functionalization or to serve as a lipophilic, electron-withdrawing vector that interacts with the target protein's binding pocket.

References

  • National Center for Biotechnology Information (NIH): PubChem Compound Summary for CID 92043018, 5-Bromo-4-chloroisoquinoline. Retrieved from: [Link]

  • National Center for Biotechnology Information (NIH): PubChem Compound Summary for CID 84728258, 4-Bromo-5-chloroisoquinoline. Retrieved from:[Link]

  • Google Patents:US20230357277A1 - Kras g12d inhibitors.
  • Chemical Science (RSC): Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC): Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from:[Link]

Sources

Safety Operating Guide

5-Bromo-4-chloroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The handling and destruction of 5-Bromo-4-chloroisoquinoline (CAS: 1822679-63-9) presents a unique logistical and safety challenge[1]. Because this molecule is a heavily halogenated heterocyclic compound (containing both bromine and chlorine), improper disposal can lead to catastrophic environmental and occupational safety failures, including the generation of highly toxic byproducts.

This guide provides the mechanistic rationale, operational protocols, and thermal destruction pathways required to manage 5-Bromo-4-chloroisoquinoline waste safely and compliantly.

The Mechanistic Rationale for Specialized Disposal

5-Bromo-4-chloroisoquinoline has a molecular weight of 242.5 g/mol , with halogens (Br and Cl) comprising approximately 47.6% of its total mass [1]. This high halogen density dictates its entire lifecycle management.

When halogenated organic compounds are subjected to standard, low-temperature incineration (or accidental laboratory fires), they do not simply oxidize into CO₂ and H₂O. Instead, incomplete combustion in the 400°C–900°C range facilitates radical-oxygen association reactions[2]. This can lead to the de novo synthesis of phosgene (COCl₂) , a lethal chemical warfare agent, as well as highly carcinogenic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2][3].

To prevent this, the EPA and international environmental protection frameworks mandate that halogenated organic wastes (HOCs) be subjected to specialized high-temperature rotary kiln incineration [4]. The system must maintain temperatures exceeding 1100°C with a minimum residence time of 2 seconds to ensure the complete cleavage of the robust C-Cl and C-Br bonds. Furthermore, the combustion of this compound yields stoichiometric amounts of hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, necessitating downstream caustic scrubbing to prevent severe atmospheric acid pollution[4].

Quantitative Waste Profiling

To ensure the downstream thermal destruction facility can safely process your laboratory's waste, you must understand the physicochemical parameters of the stream.

Table 1: Physicochemical Profile & Thermal Destruction Parameters

ParameterValue / SpecificationMechanistic Impact
Chemical Formula C₉H₅BrClNDetermines stoichiometric oxygen demand.
Halogen Mass Fraction ~47.6%High halogen load lowers the BTU (caloric) value of the waste stream.
Required Destruction Temp. > 1100°CPrevents formation of phosgene and chlorinated PAHs[2].
Primary Combustion Hazards HCl, HBr, Dioxins, PhosgeneRequires rapid exhaust quenching and wet caustic scrubbing[3][4].
EPA Waste Classification Halogenated Organic CompoundSubject to strict Land Disposal Restrictions (LDR).

Table 2: Laboratory Waste Segregation Matrix

Waste StreamAllowed ComponentsProhibited ComponentsDisposal Routing
Halogenated DCM, Chloroform, 5-Bromo-4-chloroisoquinolineAcetone, Hexane, Water > 20%High-Temp Rotary Kiln Incinerator
Non-Halogenated Acetone, Ethanol, Toluene, Ethyl AcetateANY Halogenated compoundStandard Liquid Injection Incinerator

Self-Validating Operational Protocols

The following step-by-step methodologies are designed to be self-validating—meaning that each step contains a physical or logical check to prevent downstream failures.

Protocol A: Laboratory Segregation and Packaging

Objective: Isolate 5-Bromo-4-chloroisoquinoline from non-halogenated streams to maintain the caloric value of the waste and prevent regulatory fines.

  • Primary Containment Selection:

    • Action: Use only High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles for liquid waste solutions. For solid powder waste, use the original glass vial placed inside a secondary shatter-proof container.

    • Causality: Halogenated heterocycles and their common solvent vehicles (like Dichloromethane) can degrade standard plastics (like polystyrene or low-density polyethylene) over time, leading to leaks.

  • The Specific Gravity Validation Check:

    • Action: Before adding the waste to a bulk carboy, verify the stream type. Halogenated solvent streams typically have a specific gravity (SG) > 1.2. If the carboy feels unusually light (SG < 0.8), it is likely a non-halogenated stream (e.g., hexane). Do not mix.

    • Causality: Diluting 5-Bromo-4-chloroisoquinoline into a non-halogenated waste stream contaminates the entire batch. The incinerator facility will detect the halogens, reject the standard processing profile, and charge premium fees for specialized high-temp destruction.

  • Labeling and Profiling:

    • Action: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Bromine and Chlorine (CAS: 1822679-63-9)."

Protocol B: Thermal Destruction Workflow (Facility Level)

Objective: Complete mineralization of the compound without generating toxic secondary emissions.

  • Atomization / Injection:

    • Liquid waste containing 5-Bromo-4-chloroisoquinoline is blended with high-BTU supplemental fuels and atomized into the rotary kiln[4].

  • High-Temperature Oxidation (The 1100°C Rule):

    • Action: The kiln is fired to >1100°C.

    • Validation Check: Continuous Emissions Monitoring Systems (CEMS) track CO and O₂ in the exhaust. A spike in CO indicates incomplete combustion. If CO exceeds 100 ppm, the waste feed is automatically shut off to prevent phosgene/dioxin formation[2][3].

  • Rapid Quenching:

    • Action: Exhaust gases are rapidly cooled from >1100°C to <200°C in milliseconds.

    • Causality: Slow cooling through the 200°C–400°C window allows surface-catalyzed de novo synthesis of dioxins on fly ash particles[2]. Rapid quenching bypasses this thermodynamic window.

  • Caustic Wet Scrubbing:

    • Action: The cooled gas is passed through a wet scrubber containing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂).

    • Causality: The scrubber neutralizes the corrosive HCl and HBr gases, precipitating them out as benign aqueous salts (NaCl, NaBr), which can be safely discharged after pH validation[4][5].

Disposal Workflow Visualization

The following decision tree maps the logical routing of 5-Bromo-4-chloroisoquinoline from the laboratory bench to final atmospheric emission.

G Start 5-Bromo-4-chloroisoquinoline Waste Generation CheckState Determine Waste Matrix Start->CheckState Solid Solid Powder / Silica Residue CheckState->Solid Liquid Dissolved in Organic Solvent CheckState->Liquid HaloWaste Designated Halogenated Waste Stream (Do Not Mix with Non-Halogenated) Solid->HaloWaste Liquid->HaloWaste Regardless of solvent type Incinerator Rotary Kiln Incinerator (Temp > 1100°C, 2s Residence) HaloWaste->Incinerator EPA RCRA Manifested Scrubber Caustic Wet Scrubber (NaOH / Ca(OH)2) Incinerator->Scrubber Acid Gases (HCl, HBr) Emission Neutralized Salts (NaCl, NaBr) & Clean Emission Scrubber->Emission Safe Discharge

Fig 1. Decision tree and thermal destruction workflow for 5-Bromo-4-chloroisoquinoline waste.

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS Database. Available at: [Link]

  • Haryana State Pollution Control Board. The Environment (Protection) Rules, 1986. (Details the 1100°C requirement for halogenated organic waste). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technologies for CFC/Halon Destruction, Final Report. EPA NEPIS Database. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Origin and Health Impacts of Emissions of Toxic By-Products and Fine Particles from Combustion and Thermal Treatment of Hazardous Wastes and Materials. Available at:[Link]

  • Ingenta Connect. Catalytic Destruction of Halogenated - Volatile Organic Compounds. (Discusses phosgene suppression mechanisms). Available at: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.